1-(3-Bromo-1H-indol-2-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-(3-bromo-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-6,12-13H,1H3 |
InChI Key |
YNFCOBSHKUMELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2N1)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 1-(3-Bromo-1H-indol-2-yl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-1H-indol-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic applications.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and characterization of the novel compound, this compound. As a functionalized bromoindole, this molecule presents a versatile scaffold for further chemical modification and is of considerable interest to researchers in drug discovery and development. This document outlines its chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and standard analytical methods for its characterization. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for scientists working with this compound.
Introduction to the Therapeutic Potential of Bromoindoles
The indole nucleus is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine substituent onto the indole ring significantly influences the molecule's physicochemical and pharmacological properties. The bromine atom can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions.[2]
The subject of this guide, this compound, incorporates both a synthetically versatile bromine atom at the 3-position and a hydroxyl group at the benzylic position of the ethyl substituent at the 2-position. This unique combination of functional groups suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, the hydroxyl group can be a site for esterification or etherification, while the bromo-indole core can be elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions. The potential for this scaffold in developing targeted therapies, such as kinase inhibitors, is noteworthy.[3]
Physicochemical Properties
Due to the novelty of this compound, extensive experimental data on its physicochemical properties is not yet available in the public domain. However, based on the known properties of analogous compounds and computational predictions, we can establish a reliable profile.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | Calculated |
| Molecular Weight | 240.10 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Canonical SMILES | CC(C1=C(Br)C2=CC=CC=C2N1)O | - |
Predicted Physical Properties
The physical properties of this compound are predicted based on the properties of similar structures, such as 2-(4-Bromo-1H-indol-3-yl)ethanol, which is a solid at room temperature.
| Property | Predicted Value | Notes |
| Physical Form | Solid | Based on analogous compounds. |
| Melting Point | 100-120 °C | Estimated range. The melting point of related bromo-indole derivatives can vary significantly based on substitution patterns and intermolecular interactions. |
| Boiling Point | > 300 °C | Estimated. High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the hydroxyl and N-H groups. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water. | The presence of the hydroxyl and N-H groups allows for hydrogen bonding with polar solvents. The aromatic indole core contributes to its solubility in organic solvents. |
| pKa | ~16-17 (N-H), ~16-18 (O-H) | Estimated based on typical pKa values for indole N-H and secondary alcohols. |
| LogP | 2.5 - 3.5 | Estimated. The bromine atom and the indole ring increase lipophilicity, while the hydroxyl group decreases it. |
Proposed Synthesis and Experimental Protocol
A robust and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 1-(1H-indol-2-yl)ethanone. The proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanone
Causality: The electrophilic bromination of indoles typically occurs at the electron-rich 3-position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this transformation.[4] Acetonitrile is a suitable polar aprotic solvent for this reaction.
Protocol:
-
To a solution of 1-(1H-indol-2-yl)ethanone (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-Bromo-1H-indol-2-yl)ethanone.
Step 2: Synthesis of this compound
Causality: The reduction of the ketone functionality to a secondary alcohol can be achieved using a mild reducing agent like sodium borohydride (NaBH₄).[5] Methanol is an excellent solvent for this reaction as it also serves as a proton source for the workup.
Protocol:
-
Dissolve 1-(3-Bromo-1H-indol-2-yl)ethanone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) slowly to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a comprehensive analytical characterization is essential.
Caption: Standard analytical workflow for the characterization of this compound.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole N-H proton (a broad singlet around δ 8.0-9.0 ppm), the aromatic protons of the indole ring (multiplets in the range of δ 7.0-7.8 ppm), the methine proton of the ethanol side chain (a quartet coupled to the methyl protons), the hydroxyl proton (a broad singlet, exchangeable with D₂O), and the methyl protons (a doublet).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbons of the indole core and the two carbons of the ethanol substituent. The carbon bearing the bromine atom (C3) will be significantly shielded compared to the parent indole.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), the O-H stretch (a broad band around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.
Stability and Reactivity
The stability and reactivity of this compound are dictated by its functional groups.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air, which can lead to decomposition or polymerization. It should be stored in a cool, dark, and inert atmosphere.
-
Reactivity:
-
N-H Group: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or protected.
-
Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or etherification.
-
Bromine Atom: The C-Br bond at the 3-position is a key site for synthetic diversification. It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The bromine can also be displaced by nucleophiles under certain conditions.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its potential as a precursor for kinase inhibitors, by analogy to other substituted indoles, is particularly noteworthy.[3] The ability to functionalize the molecule at three distinct positions (N1, C3, and the hydroxyl group) provides a high degree of structural diversity for exploring structure-activity relationships (SAR).
Conclusion
While this compound is a novel compound with limited reported data, this guide provides a comprehensive and predictive overview of its physicochemical properties, a reliable synthetic route, and a robust analytical characterization strategy. By leveraging the known chemistry of related bromoindole derivatives, researchers can confidently synthesize and utilize this versatile scaffold for the development of new chemical entities with potential therapeutic applications. The synthetic handles present in this molecule offer a gateway to a diverse range of more complex structures, making it a valuable building block for the medicinal chemistry community.
References
-
PubChem. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Wang, Z., Owens, J. L., Thomas, B. W., & Beres, B. L. (n.d.). Synthesis of 1‐(3‐(bromomethyl)‐1‐tosyl‐1H‐indol‐2‐yl) ketones 3. ResearchGate. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 13692–13708. [Link]
-
James, M. J., O'Brien, P., Taylor, R. J., & Unsworth, W. P. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6412–6415. [Link]
-
Gouda, M. A., Eldien, H. F., & Berghot, M. A. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4(3), 199-213. [Link]
-
Molbase. Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. [Link]
-
Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(9), 1680-1685. [Link]
-
Simokaitiene, J., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1836. [Link]
-
Chen, J., et al. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. European Journal of Medicinal Chemistry, 233, 114249. [Link]
-
US EPA. 5-bromo-1-ethyl-1H-indole-2,3-dione Properties. [Link]
-
J. C. G. Gallegos-Olea, et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules, 28(9), 3749. [Link]
-
SIELC Technologies. 1H-Indole-3-ethanol. [Link]
-
A. S. S. Al-dujaili, et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4751. [Link]
-
Fun, H.-K., et al. (2008). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E, 64(Pt 10), o1996. [Link]
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Thermodynamic Solubility and Solvation Dynamics of 1-(3-Bromo-1H-indol-2-yl)ethanol in Organic Solvents
Executive Summary
In early-stage drug discovery and chemical synthesis, the solubility profile of a compound dictates its viability for in vitro screening, structural characterization, and in vivo formulation. 1-(3-Bromo-1H-indol-2-yl)ethanol is a highly specialized, halogenated indole-alcohol derivative. Because it contains both a lipophilic aromatic core and polar hydrogen-bonding moieties, it exhibits a complex solvation profile.
This technical whitepaper provides an authoritative guide to the solubility characteristics of this compound in organic solvents. By deconstructing the physicochemical causality behind its solvation, providing predictive quantitative data based on structural analogs, and detailing a self-validating experimental protocol, this guide equips researchers with the actionable intelligence needed to handle this compound effectively.
Physicochemical Profiling & Solvation Causality
To understand how this compound behaves in solution, we must analyze its structural components and the resulting intermolecular forces. The molecule's solubility is governed by the principle of "like dissolves like," driven by specific functional groups:
-
The Indole Core : The bicyclic indole ring provides significant aromaticity and lipophilicity. Unsubstituted indole is known for being highly soluble in organic solvents such as ethanol, ether, benzene, and chloroform, while exhibiting poor solubility in water (approx. 0.1 g/100 mL)[1][2]. The hydrophobic nature of the ring favors non-polar and polar aprotic environments[3].
-
The C3-Bromine Substitution : The addition of a heavy halogen at the 3-position increases the molecule's polarizability and overall lipophilicity (LogP). Halogenated indoles, such as 3-bromoindole and 6-bromoindole, demonstrate robust solubility in polar organic solvents like dimethylformamide (DMF) and acetone, but remain sparingly soluble in aqueous media[4][5].
-
The C2-Hydroxyethyl Group : The 1-hydroxyethyl moiety (-CH(OH)CH3) introduces a critical hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA). This functional group disrupts the highly rigid crystal lattice typical of planar indoles and drastically increases affinity for polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO)[6].
Fig 1. Solvation dynamics and intermolecular interactions of this compound.
Quantitative Solubility Matrix
Because empirical thermodynamic solubility data for highly specific synthetic intermediates can vary based on enantiomeric purity and crystalline polymorph, the following table synthesizes predictive solubility ranges. These values are extrapolated from the established behaviors of 3-bromoindole and indole-2-methanol derivatives at 25°C[4][6].
| Solvent Class | Organic Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | High dielectric constant; acts as a strong H-bond acceptor for the -OH and -NH groups, effectively dismantling the crystal lattice. |
| Polar Aprotic | Dimethylformamide (DMF) | > 30 mg/mL | Excellent solvation of the lipophilic bromoindole core via dipole-induced dipole interactions. |
| Polar Protic | Ethanol (EtOH) | 10 - 25 mg/mL | Matches the polarity of the hydroxyethyl moiety; facilitates mutual H-bond donation and acceptance. |
| Polar Protic | Methanol (MeOH) | 10 - 25 mg/mL | Similar to ethanol; slightly higher polarity may marginally reduce interaction with the brominated core. |
| Non-Polar | Hexane / Heptane | < 1 mg/mL | Purely dispersive forces are insufficient to break the strong intermolecular H-bonding network of the solid state. |
Experimental Methodology: Self-Validating Shake-Flask Protocol
To empirically determine the exact thermodynamic solubility of your specific batch of this compound, you must avoid kinetic dissolution artifacts. The following protocol is designed as a self-validating system , ensuring that the data collected is thermodynamically sound and free from solid-state transformation errors.
Step-by-Step Workflow
-
Solid Addition (Excess API) : Weigh approximately 15-20 mg of the compound into a 2 mL glass HPLC vial.
-
Causality: An excess of solid is mandatory to ensure the solvent reaches absolute thermodynamic saturation, maintaining an equilibrium between the solid and liquid phases.
-
-
Solvent Addition : Add 1.0 mL of the target organic solvent (e.g., Ethanol).
-
Isothermal Equilibration : Seal the vial and place it in an isothermal shaker at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.
-
Causality: Solubility is highly temperature-dependent. A 48-hour window guarantees that the system has overcome any kinetic barriers to dissolution.
-
-
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.
-
Causality: Centrifugation is vastly superior to syringe filtration for lipophilic indoles, as it eliminates the risk of the compound adsorbing to nylon or PTFE filter membranes, which would artificially lower the measured concentration.
-
-
Self-Validation & Analysis :
-
Liquid Phase (Supernatant) : Dilute the supernatant into the mobile phase and quantify via HPLC-UV. Validation Check: The HPLC sequence must include a 5-point calibration curve (R² > 0.999) and a Quality Control (QC) standard to prove detector linearity.
-
Solid Phase (Pellet) : Recover the residual solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Validation Check: This step proves that the crystal form has not transitioned into a solvate or a different polymorph during the 48-hour shaking period. If the XRPD pattern shifts, your solubility value corresponds to the new solvate, not the original material.
-
Fig 2. Self-validating isothermal shake-flask methodology for thermodynamic solubility.
Solvent Selection & Formulation Strategy for Assays
When transitioning from pure organic solubility to biochemical or in vivo assay formulation, the compound must be kept in solution without precipitating upon contact with aqueous buffers.
Master Stock Preparation
For long-term storage and biochemical assays, DMSO is the gold-standard solvent. This compound should be dissolved in anhydrous DMSO to create a 50 mM to 100 mM master stock[6][7].
-
Causality: DMSO's high polarity and lack of H-bond donors prevent the compound from re-crystallizing. Stocks should be aliquoted and stored at -20°C, protected from light, as halogenated indoles can be photo-sensitive[1][6].
In Vivo Co-Solvent Formulation
Directly spiking a DMSO stock into saline will likely cause the lipophilic bromoindole core to instantly crash out of solution (solvent shift precipitation). To prevent this, a step-down co-solvent protocol must be utilized. A proven formulation strategy for bromoindoles involves the sequential addition of excipients[7]:
-
10% DMSO : Acts as the primary solubilizer.
-
40% PEG300 : Acts as a bridging co-solvent to lower the dielectric constant gap between DMSO and water.
-
5% Tween-80 : A non-ionic surfactant that micellarizes the hydrophobic indole core, preventing nucleation.
-
45% Saline : The bulk aqueous vehicle added last under continuous vortexing.
Note: Solvents must be added strictly in the order listed above to maintain a clear, thermodynamically stable microemulsion.
References
-
Solubility of Indole (C8H7N) Solubility of Things[Link]
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- 5. guidechem.com [guidechem.com]
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- 7. medchemexpress.com [medchemexpress.com]
Literature review on 3-bromoindole derivatives and ethanol side chains
The Synthesis and Functionalization of 3-Bromoindole Derivatives: Integrating Ethanol Side Chains in Advanced Molecular Design
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless therapeutics and natural products. Within this domain, 3-bromoindole derivatives act as indispensable electrophilic linchpins for transition-metal-catalyzed cross-coupling reactions. Concurrently, the integration of ethanol side chains—either as C3-substituents (e.g., tryptophol) or N-alkylated handles (e.g., 1-(2-hydroxyethyl)-3-bromoindole)—provides critical modulations in aqueous solubility, hydrogen-bonding capacity, and serves as a tether for subsequent cyclization cascades.
As an Application Scientist, I have designed this technical guide to dissect the causality behind the synthesis of 3-bromoindole derivatives and their functionalization. We will explore both transition-metal-free electrochemical bromination and enzymatic pathways, followed by advanced applications such as the synthesis of β-carbolines.
Mechanistic Pathways for C3-Bromination
The C3 position of the indole ring is inherently the most nucleophilic site due to the enamine-like character of the pyrrole ring. However, traditional bromination methods often rely on harsh, toxic, or explosive chemical oxidants to generate the necessary electrophilic bromine species. To ensure scientific integrity and environmental sustainability, modern protocols utilize either electrochemical or enzymatic approaches.
Electrochemical Umpolung of Bromide
The concept of umpolung (polarity inversion) allows nucleophilic bromide ions to be oxidized into electrophilic bromonium (
Causality in Experimental Design:
Why choose electrochemistry over
Enzymatic Halogenation of Tryptophol
For substrates that already possess an ethanol side chain at the C3 position, such as tryptophol (indole-3-ethanol), chemical bromination can be unselective. Flavin-dependent halogenases (e.g., BrvH, SpH2, Xcc4156) offer exquisite regiocontrol. These enzymes utilize
Catalytic cycle of flavin-dependent enzymatic bromination.
Functionalization: The Role of Ethanol Moieties and β-Carboline Synthesis
Once the 3-bromoindole core is established, it becomes a prime candidate for functionalization. The introduction of ethanol moieties—either as a solvent participant in aromatization or as a structural side chain—enables the construction of complex heterocycles like β-carbolines.
Catalytic Enolate Arylation
A highly efficient method for constructing β-carbolines involves the palladium-catalyzed enolate arylation of ketones using 3-bromoindole derivatives[5].
Causality in Experimental Design:
The reaction utilizes
Workflow for β-carboline synthesis via enolate arylation.
Quantitative Data Analysis
To guide your solvent and reagent selection, the following tables summarize the empirical data derived from the optimized protocols.
Table 1: Solvent Effects on the Electrochemical Bromination of Indole [2]
| Solvent | Electrolyte / Bromide Source | Current / Voltage | Yield of 3-Bromoindole (%) |
|---|
| 1,4-Dioxane |
Table 2: Yields of β-Carbolines via One-Pot Enolate Arylation [5]
| Ketone Substrate | Base | Solvent for Aromatization | Isolated Yield (%) |
|---|
| Acetophenone |
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered with built-in validation steps to ensure reproducibility.
Protocol A: Electrochemical Synthesis of 3-Bromoindole[2]
Self-Validation Checkpoint: Prior to bulk electrolysis, perform Cyclic Voltammetry (CV) at 100 mV/s to confirm the oxidation peak of the bromide salt. If the peak is absent, verify electrode connections and electrolyte solubility.
-
Setup: Equip an undivided electrochemical cell with a graphite rod anode and a platinum wire cathode.
-
Preparation: Dissolve indole (0.1 M),
(0.1 M), and (0.1 M) in anhydrous Acetonitrile (MeCN). -
Electrolysis: Apply a constant current (typically 10 mA) at room temperature until TLC (Hexanes:EtOAc 10:1) indicates complete consumption of the starting material.
-
Workup: Evaporate the MeCN under reduced pressure. Extract the residue with ethyl acetate and wash with brine.
-
Purification: Purify via silica gel column chromatography to isolate 3-bromoindole as a pale white solid. Store immediately at 4°C, as 3-bromoindole derivatives can decompose at ambient temperatures[1].
Protocol B: One-Pot Synthesis of β-Carbolines via Enolate Arylation[5]
Self-Validation Checkpoint: Monitor the consumption of the 3-bromoindole via LC-MS. Do not proceed to the ammonia addition until the masked 1,4-dicarbonyl mass is confirmed.
-
Arylation: In an argon-purged flask, combine 3-bromoindole (1.0 equiv), the target ketone (2.0 equiv),
(2.5 equiv), and a Pd-catalyst in dry THF. Stir at 75 °C for 24 hours. -
Hydrolysis: Cool to room temperature, add 1 M aqueous HCl (10 equiv), and stir at 90 °C for 12 hours to hydrolyze any acetals.
-
Aromatization: Cool the mixture, then add DMF, Ethanol ,
(20 equiv), and (7 M in MeOH, 20 equiv). Stir at 110 °C for 24 hours. -
Isolation: Concentrate in vacuo, redissolve in EtOAc, wash with water, and purify via flash chromatography to yield the substituted β-carboline.
Conclusion
The strategic manipulation of 3-bromoindole derivatives represents a cornerstone of modern heterocyclic synthesis. By understanding the causality behind reaction conditions—such as the necessity of aprotic solvents for electrochemical bromination versus the requirement of protic ethanol mixtures for β-carboline aromatization—researchers can design highly efficient, self-validating workflows. Whether utilizing enzymatic precision or transition-metal catalysis, the integration of these methodologies drastically accelerates drug discovery pipelines.
References
-
Zhang, P., Chen, J., Gao, W., Xiao, Y., Liu, C., Xu, S., Yan, X., & Qin, D. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696.[Link]
-
Esteves, C. H. A., Smith, P. D., & Donohoe, T. J. (2017). Catalytic Enolate Arylation with 3-Bromoindoles Allows the Formation of β-Carbolines. The Journal of Organic Chemistry, 82(8), 4435-4443.[Link]
-
Meyer, S. A., et al. (2021). Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination. MDPI.[Link]
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Technical Guide: Safety, Hazards, and Handling of 1-(3-Bromo-1H-indol-2-yl)ethanol
This guide serves as a comprehensive technical resource for 1-(3-Bromo-1H-indol-2-yl)ethanol , a specialized intermediate in pharmaceutical synthesis.[1] Due to the research-grade nature of this compound, specific regulatory Safety Data Sheets (SDS) are often unavailable in public repositories.[1] This document bridges that gap by applying Categorical Hazard Assessment principles based on Structure-Activity Relationships (SAR) and established protocols for halogenated indole derivatives.
Document Control:
-
Version: 1.0 (Derived Technical Assessment)
-
Applicability: Research & Development, Drug Discovery, Organic Synthesis[1]
Part 1: Chemical Identity & Structural Analysis
Molecule Identification
This compound is a functionalized indole derivative characterized by a bromine atom at the 3-position and a hydroxyethyl group at the 2-position.[1] It serves as a critical scaffold for synthesizing biologically active alkaloids and pharmaceutical candidates targeting serotonin receptors or kinase pathways.
| Property | Details |
| Chemical Name | This compound |
| Systematic Name | 1-(3-Bromo-1H-indol-2-yl)ethan-1-ol |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| CAS Number | Not widely listed (Research Grade); Analog: 10075-50-0 (5-Bromoindole) |
| Physical State | Solid (Likely off-white to pale brown powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1] |
Structural Ambiguity & Resolution
The nomenclature "1-(...)" implies a secondary alcohol structure (Indole-CH(OH)-CH₃).[1] However, in some catalogs, "ethanol" suffixes can colloquially refer to primary alcohols (Indole-CH₂-CH₂-OH).[1]
-
Assumption for Safety: This guide assumes the secondary alcohol isomer based on IUPAC conventions, but safety protocols apply equally to the primary isomer due to shared functional group reactivity.
Part 2: Hazard Identification (GHS Classification)
Note: In the absence of empirical toxicological data for this specific CAS, the following classification is derived from the "Read-Across" method using 3-Bromoindole and Indole-3-ethanol analogs.
GHS Label Elements
Hazard Statements (H-Codes)
| Code | Hazard Statement | Severity |
| H302 | Harmful if swallowed.[1][2] | Category 4 |
| H315 | Causes skin irritation.[3][4] | Category 2 |
| H319 | Causes serious eye irritation.[3][4][5] | Category 2A |
| H335 | May cause respiratory irritation.[3][5] | STOT SE 3 |
| H411 | Toxic to aquatic life with long lasting effects. | Category 2 (Predicted) |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
Part 3: Critical Workflows & Diagrams
Hazard Determination Logic
The following diagram illustrates the decision matrix used to classify this research compound in the absence of a vendor-supplied SDS.
Figure 1: Categorical Hazard Assessment Logic (Read-Across Method).
Safe Handling & Synthesis Workflow
This workflow outlines the standard operating procedure (SOP) for setting up reactions involving this intermediate, emphasizing containment.
Figure 2: Safe Handling Workflow from Storage to Disposal.
Part 4: Technical Safety Protocols
Handling & Storage
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound is a solid powder; dust generation is the primary inhalation risk.
-
Incompatibilities:
-
Strong Oxidizers: Can react violently with the indole nitrogen or the alcohol group.
-
Acids: Strong acids may induce polymerization or dehydration of the alcohol.
-
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon (Indoles are prone to oxidation/darkening upon air exposure).
-
Container: Amber glass vial (Light sensitive).
-
Emergency Response (Spill & Exposure)
| Scenario | Immediate Action |
| Eye Contact | Flush with water for 15 mins, lifting eyelids.[1] Seek medical attention (Indole derivatives can cause corneal damage). |
| Skin Contact | Wash with soap and water.[3][4][5][7] Remove contaminated clothing.[2][3][4][6][7] If blistering occurs, consult a dermatologist. |
| Inhalation | Move to fresh air.[2][3][4][5][6][7] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill Cleanup | 1. Evacuate area. 2. Wear PPE (Nitrile gloves, Goggles, N95/P100 mask). 3. Dampen solid with inert solvent (to suppress dust) or use a HEPA vacuum. 4. Place in "Halogenated Organic Waste" container. |
Part 5: Toxicological & Ecological Insight
Mechanism of Toxicity (Predicted)
-
Intercalation/Binding: Indole derivatives often interact with protein receptors (e.g., GPCRs). Unintended binding can cause systemic effects.
-
Metabolism: The bromo-group is metabolically stable, but the alcohol group may be oxidized to an aldehyde or carboxylic acid in vivo, potentially creating reactive metabolites.[1]
Ecological Fate
-
Persistence: Halogenated indoles are generally resistant to rapid biodegradation.
-
Bioaccumulation: Moderate LogP (estimated ~2.5–3.0) suggests potential for bioaccumulation in aquatic organisms.[2] Do not release into municipal drains.
Part 6: References
-
PubChem. Compound Summary: 5-Bromoindole (Analog). National Library of Medicine. Available at: [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Indole Derivatives. Available at: [Link][1]
Sources
- 1. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
The 3-Bromo-1H-indol-2-yl Moiety: Electronic Architecture & Synthetic Utility
Topic: Electronic Properties of the 3-Bromo-1H-indol-2-yl Moiety Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
The 3-bromo-1H-indol-2-yl moiety represents a specialized pharmacophore and synthetic intermediate in modern medicinal chemistry. Unlike the ubiquitous unsubstituted indole, the introduction of a bromine atom at the C3 position fundamentally alters the electronic landscape of the heterocyclic core. This guide analyzes the moiety not merely as a structural scaffold, but as an electronic modulator capable of directing molecular recognition through halogen bonding (XB), tuning lipophilicity, and enabling regioselective cross-coupling cascades.
Electronic Architecture
To effectively utilize this moiety, one must understand the competition between inductive withdrawal and mesomeric donation inherent to the C3-bromine substituent.
Electronic Effects & Charge Distribution
The 3-bromo-1H-indol-2-yl system is defined by three competing electronic vectors:
-
Inductive Withdrawal (-I): The electronegative bromine (
) withdraws electron density from the C3 carbon via the -bond. This destabilizes the formation of positive charge at C3, effectively deactivating the ring toward further electrophilic substitution at this position compared to the parent indole. -
Mesomeric Donation (+M): The bromine lone pairs can donate into the
-system, although this effect is weaker than the inductive withdrawal due to the size mismatch between the 2p (carbon) and 4p (bromine) orbitals. -
The "Sigma Hole" (
-hole): Crucially for drug design, the C-Br bond exhibits a region of positive electrostatic potential (ESP) on the extension of the bond axis, opposite the carbon. This "sigma hole" allows the bromine to act as a Lewis acid in halogen bonding interactions.
Quantitative Parameters
| Parameter | Value (Approx.) | Significance |
| C3-Br Bond Length | 1.88 - 1.90 Å | Steric bulk prevents free rotation of adjacent C2-substituents. |
| Dipole Moment ( | ~2.5 - 3.0 D | Enhanced polarity aids in specific receptor orientation. |
| N-H pKa | ~15.3 (DMSO) | Slightly more acidic than indole (~16.2) due to Br (-I) stabilization of the conjugate base. |
| C2 Reactivity | Nucleophilic/Latent | The C2 position serves as the attachment point (yl), linking the electron-rich indole to the rest of the molecule. |
Visualization of Electronic Vectors
The following diagram illustrates the resonance contributions and the sigma-hole vector critical for molecular recognition.
Figure 1: Vector analysis of the 3-bromo-1H-indol-2-yl moiety. Note the directional Halogen Bond (XB) potential arising from the C3-Br sigma hole.
Medicinal Chemistry Applications: Halogen Bonding
In drug discovery, the 3-bromo-1H-indol-2-yl moiety is often deployed not just for steric filling, but to engage in Halogen Bonding (XB) .
-
Mechanism: The bromine atom (XB donor) interacts with a Lewis base (XB acceptor), such as a backbone carbonyl oxygen or a histidine nitrogen in the target protein.
-
Geometry: Unlike Hydrogen bonds, XBs are highly directional, typically requiring a C-Br···Nucleophile angle of 160°–180°.
-
Case Study Context: In kinase inhibitors (e.g., targeting Src or CDK families), the 3-Br substituent can occupy a hydrophobic pocket while simultaneously anchoring the molecule via a specific XB to the hinge region, improving potency by 10-100 fold compared to the hydrogen analog.
Synthetic Protocols
The synthesis of the 3-bromo-1H-indol-2-yl moiety requires bypassing the natural tendency of indoles to react at C3. Direct bromination of C2-substituted indoles is possible, but constructing the C2-linkage after bromination requires specialized "umpolung" or phosphate-intermediate strategies.
Protocol: Synthesis via 3-Bromo-2-indolyl Phosphates
This method is preferred for generating complex 2-substituted derivatives because it converts the oxindole into an electrophilic coupling partner.
Reagents:
-
2-Oxindole (Starting Material)
-
Phosphorus oxybromide (
) or NBS -
Chlorodiphenylphosphate (
) -
Base:
or LiHMDS
Step-by-Step Workflow:
-
Bromination: Dissolve 2-oxindole in
. Add NBS (2.1 equiv) at 0°C to generate 3,3-dibromo-2-oxindole. -
Perkow-type Reaction: Treat the dibromo intermediate with triethyl phosphite or react the enolate with chlorodiphenylphosphate.
-
Critical Step: This generates the 3-bromo-2-indolyl phosphate , a stable intermediate where the C2-position is activated for cross-coupling.
-
-
Suzuki-Miyaura Coupling: React the phosphate with an aryl boronic acid (
), (5 mol%), and in Dioxane/Water.-
Selectivity: The C2-phosphate reacts preferentially over the C3-Bromine under these conditions, preserving the 3-bromo moiety for later functionalization or biological activity.
-
Synthetic Logic Diagram
Figure 2: Chemo-selective synthesis of 3-bromo-2-substituted indoles via phosphate intermediates.
Reactivity Profile & Stability
-
Oxidative Stability: The 3-bromo substituent increases the oxidation potential of the indole ring, making it more resistant to oxidative degradation (e.g., by air or metabolic enzymes) compared to the parent indole.
-
Metal-Halogen Exchange: The C3-Br bond is labile to Lithium-Halogen exchange (
-BuLi, -78°C). This allows the moiety to be converted into a C3-nucleophile (3-lithio-indole) for reaction with electrophiles, provided the N-H is protected. -
Nucleophilic Aromatic Substitution (
): While rare on neutral indoles, if an electron-withdrawing group (e.g., sulfonyl) is placed on the Nitrogen, the C3-Br can undergo displacement by strong nucleophiles.
References
-
Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Advances, 2016. Link
-
The synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates. Organic & Biomolecular Chemistry, 2011. Link
-
Halogen Bonding in Drug Discovery: An Overview. Expert Opinion on Drug Discovery, 2015. Link
-
3-Bromo-1H-indole Physical Properties & Safety Data. PubChem, National Library of Medicine. Link
-
Halogen Bonding Interactions: Revised Benchmarks. SciSpace, 2020. Link
Methodological & Application
Scalable Preparation of 1-(3-Bromo-1H-indol-2-yl)ethanol: A Comprehensive Guide for Drug Development Professionals
This document provides a detailed guide for the scalable synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanol, a key intermediate in the development of various therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical protocols, mechanistic insights, and practical considerations for process optimization.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted indolyl alcohols serve as versatile building blocks for the synthesis of complex molecules with a wide range of biological activities. The target molecule, this compound, with its specific substitution pattern, presents a unique synthon for further chemical elaboration. This guide outlines a robust and scalable two-step synthetic sequence, commencing with the preparation of the key precursor, 2-acetyl-1H-indole, followed by a selective bromination and subsequent reduction.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed for scalability and efficiency. The workflow begins with the synthesis of 2-acetyl-1H-indole, proceeds through a selective C3-bromination to yield 2-acetyl-3-bromo-1H-indole, and culminates in the reduction of the ketone to the desired alcohol.
Caption: Overall synthetic workflow.
PART 1: Synthesis of 2-Acetyl-1H-indole
The preparation of 2-acetyl-1H-indole is a critical first step. While Friedel-Crafts acylation of indole typically favors substitution at the C3 position, several methods have been developed to achieve C2-acylation.[1][2][3] One of the most reliable and scalable approaches is the Fischer indole synthesis.[4][5]
Protocol 1: Fischer Indole Synthesis of 2-Acetyl-1H-indole
This method involves the reaction of a phenylhydrazone with an appropriate ketone under acidic conditions. For the synthesis of 2-acetyl-1H-indole, the reaction of phenylhydrazine with 2,3-butanedione monoxime is a viable route. A more direct approach involves the reaction of phenylhydrazine with 3-oxobutanal or its synthetic equivalent.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g scale) |
| Phenylhydrazine | 100-63-0 | 108.14 g/mol | 10.8 g (0.1 mol) |
| 3-Oxobutanal dimethyl acetal | 5436-21-5 | 118.13 g/mol | 11.8 g (0.1 mol) |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 100 g |
| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Experimental Protocol:
-
Hydrazone Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (10.8 g, 0.1 mol) and 3-oxobutanal dimethyl acetal (11.8 g, 0.1 mol) in toluene (100 mL).
-
Add a catalytic amount of acetic acid (0.5 mL) and heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (100 g).
-
Heat the mixture to 100-110 °C and stir vigorously for 1-2 hours. The color of the reaction mixture will darken.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice (500 g). This should be done in a large beaker with caution as the quenching process is exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: The crude 2-acetyl-1H-indole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.
PART 2: Selective C3-Bromination of 2-Acetyl-1H-indole
The selective bromination of the C3 position of the indole ring is achieved using N-bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic compounds.[6][7][8][9][10] The acetyl group at the C2 position directs the electrophilic substitution to the C3 position.
Protocol 2: C3-Bromination using N-Bromosuccinimide
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g scale) |
| 2-Acetyl-1H-indole | 703-80-0 | 159.18 g/mol | 10.0 g (0.063 mol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 11.2 g (0.063 mol) |
| Acetonitrile | 75-05-8 | 41.05 g/mol | 200 mL |
| Saturated sodium thiosulfate solution | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Experimental Protocol:
-
In a 500 mL round-bottom flask protected from light, dissolve 2-acetyl-1H-indole (10.0 g, 0.063 mol) in acetonitrile (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (11.2 g, 0.063 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench any remaining NBS by adding a saturated sodium thiosulfate solution until the orange color disappears.
-
Remove the acetonitrile under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 2-acetyl-3-bromo-1H-indole.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient).
PART 3: Reduction of 2-Acetyl-3-bromo-1H-indole
The final step involves the reduction of the ketone functionality to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not affect the bromo-substituted indole ring.[11][12][13][14][15]
Protocol 3: Sodium Borohydride Reduction
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 10 g scale) |
| 2-Acetyl-3-bromo-1H-indole | 19611-93-9 | 238.08 g/mol | 10.0 g (0.042 mol) |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 1.6 g (0.042 mol) |
| Methanol | 67-56-1 | 32.04 g/mol | 150 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL |
| 1 M Hydrochloric acid | - | - | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Experimental Protocol:
-
In a 500 mL round-bottom flask, dissolve 2-acetyl-3-bromo-1H-indole (10.0 g, 0.042 mol) in a mixture of methanol (100 mL) and dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.6 g, 0.042 mol) in small portions over 30 minutes. Hydrogen gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the gas evolution ceases and the pH is acidic.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification: The final product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a pure solid.
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 11.37 (s, 1H, NH), 7.56-7.52 (m, 1H, Ar-H), 7.50 (d, J=8.0 Hz, 1H, Ar-H), 7.21-7.15 (m, 1H, Ar-H), 7.05-6.99 (m, 1H, Ar-H), 5.00-4.90 (m, 1H, CH-OH), 4.90 (d, J=5.0 Hz, 1H, OH), 1.45 (d, J=6.5 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 150.2, 135.5, 128.0, 122.5, 120.0, 118.5, 112.0, 95.5, 65.0, 22.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₀BrNO [M+H]⁺: 240.00, found: 240.1.
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety and Handling
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes skin and eye irritation. It is also a combustible liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Keep away from heat and open flames.[6][7][8][9][10]
-
Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. It reacts with water to release flammable gases. Handle under an inert atmosphere and avoid contact with water. Wear appropriate PPE.[11][12][13][14][15]
-
All other reagents should be handled in accordance with standard laboratory safety procedures.
Conclusion
This guide provides a comprehensive and scalable three-step synthesis for this compound. The described protocols are optimized for efficiency and scalability, making them suitable for use in a drug development setting. By following these detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their synthetic campaigns.
References
- Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
-
Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. [Link]
-
Safety Data Sheet: N-Bromosuccinimide - ChemScience. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. [Link]
-
Safety Data Sheet: Sodium borohydride - Carl ROTH. [Link]
-
Sodium borohydride - PENTA. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Scilit. [Link]
-
Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives - IKM Institut Kimia Malaysia. [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed. [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. [Link]
-
A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv. [Link]
-
Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation - ResearchGate. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
On the reaction of indole with sodium borohydkide in trifluoroacetic acid - ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Sodium Borohydride - Common Organic Chemistry. [Link]
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. [Link]
-
2-Arylmethylideneindolin-3-ones: stereochemistry and reduction with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Sodium borohydride - Wikipedia. [Link]
- CN103387530A - 5-bromoindole preparation method - Google P
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. [Link]
-
Synthesis of indoline from N-acetylindole | Download Scientific Diagram - ResearchGate. [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]
-
BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. T&u Hico - and Ma&o -N Faculty of. [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Selective difunctionalization at the C2 and C3 sites of indoles utilizing halonium ion intermediates - ResearchGate. [Link]
-
Copies of 1H NMR and 13C NMR spectra of all new compounds - Rsc.org. [Link]
-
Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid - PubMed. [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Virtual Commons - Bridgewater State University. [Link]
-
Palladium-Catalyzed Cascade Reaction of Indoles with α,α-Difluoro- β,γ-Unsaturated Ketones: One-Step Access to 2‑Fluorocarbazoles - ACS.org. [Link]
-
Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts - ISMRM. [Link]
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Application Notes and Protocols: 1-(3-Bromo-1H-indol-2-yl)ethanol as a Versatile Pharmaceutical Intermediate
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Functionalized indoles are key building blocks in drug discovery, and the strategic introduction of various substituents allows for the fine-tuning of their pharmacological profiles. Among these, halo-substituted indoles, particularly bromoindoles, serve as versatile intermediates for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the synthesis and application of 1-(3-Bromo-1H-indol-2-yl)ethanol , a valuable, yet not widely commercially available, intermediate for the synthesis of diverse, pharmaceutically relevant compounds. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis, including reaction monitoring and product characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not established (predicted to be in the range of 100-150 °C) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents |
| ¹H NMR (predicted) | δ (ppm): 8.0-7.0 (m, 4H, Ar-H), 5.0-4.8 (q, 1H, CH-OH), 3.5-3.3 (s, 1H, OH), 1.6-1.4 (d, 3H, CH₃) |
| ¹³C NMR (predicted) | δ (ppm): 140-110 (Ar-C), 70-65 (CH-OH), 25-20 (CH₃) |
| Mass Spec (EI) | m/z: 240/242 [M]⁺, 225/227 [M-CH₃]⁺, 196/198 [M-C₂H₄O]⁺ |
Part 1: Synthesis of this compound
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Step 1: N-Tosylation of 2-Acetyl-1H-indole
-
Rationale: Protection of the indole nitrogen is essential to prevent side reactions in subsequent steps and to activate the C3 position for electrophilic substitution. The tosyl group is a robust protecting group that can be removed under relatively mild basic conditions.[1]
-
Procedure:
-
To a stirred solution of 2-acetyl-1H-indole (1.0 eq) in toluene, add a 2M aqueous solution of sodium hydroxide (3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-acetyl-1H-indol-1-yl)-1-ethanone, which can be used in the next step without further purification.
-
Step 2: Bromination of 1-(2-Acetyl-1H-indol-1-yl)-1-ethanone
-
Rationale: The C3 position of the N-tosyl indole is electron-rich and susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation.[2][3][4][5]
-
Procedure:
-
Dissolve the N-tosylated indole from the previous step (1.0 eq) in a mixture of acetonitrile and water (1:1).
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(3-bromo-2-acetyl-1H-indol-1-yl)-1-ethanone.
-
Step 3: Reduction of the Acetyl Group
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes. Its use here allows for the reduction of the acetyl group to the corresponding ethanol without affecting the aryl bromide or the N-tosyl group.[6][7]
-
Procedure:
-
Dissolve 1-(3-bromo-2-acetyl-1H-indol-1-yl)-1-ethanone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-bromo-2-(1-hydroxyethyl)-1H-indol-1-yl)-1-ethanone.
-
Step 4: N-Deprotection
-
Rationale: The final step involves the removal of the N-tosyl protecting group. Cesium carbonate in a mixture of THF and methanol provides a mild basic condition that effectively cleaves the N-S bond without causing side reactions on the bromo and hydroxyl functionalities.[1][8]
-
Procedure:
-
Dissolve the N-tosylated alcohol from the previous step (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, This compound .
-
Part 2: Applications in Pharmaceutical Synthesis
The presence of the bromine atom at the C3 position and the hydroxyl group at the C2-side chain makes this compound a highly valuable and versatile intermediate for the synthesis of a wide range of substituted indoles via cross-coupling reactions.
Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many drug molecules.[9][10][11][12][13]
Caption: Suzuki-Miyaura coupling of this compound.
-
Rationale: This protocol utilizes a standard palladium catalyst, Pd(PPh₃)₄, and a base, Cs₂CO₃, in a mixed solvent system to facilitate the coupling of the 3-bromoindole with an arylboronic acid. The hydroxyl group on the side chain is compatible with these reaction conditions.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-substituted indole derivative.
-
Application 2: Sonogashira Coupling for the Synthesis of 3-Alkynylindoles
The Sonogashira coupling is an efficient method for the synthesis of alkynes, another important functional group in pharmaceutical compounds, by coupling a terminal alkyne with an aryl or vinyl halide.[14][15][16][17][18]
Caption: Sonogashira coupling of this compound.
-
Rationale: This protocol employs a palladium-copper co-catalytic system, which is standard for Sonogashira reactions. Triethylamine (Et₃N) acts as both the base and a solvent, while DMF is used as the primary solvent. These conditions are generally mild and tolerate a wide range of functional groups.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) via syringe and heat the reaction mixture to 80 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynylindole derivative.
-
Conclusion
This compound is a highly valuable and versatile intermediate that can be synthesized in a straightforward multi-step sequence. Its strategic functionalization at the C3 position via robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, opens up a vast chemical space for the synthesis of novel and complex indole derivatives with significant potential in pharmaceutical research and development. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important building block.
References
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Reddy, S. M., et al. (2019). Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. Synthetic Communications, 49(12), 1583-1594. [Link]
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Lama, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4673-4687. [Link]
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Chen, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-873. [Link]
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Chen, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-873. [Link]
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Reddy, T. J., et al. (2001). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 42(30), 5477-5479. [Link]
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Reddy, S. M., et al. (2019). Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. RSC Discovery, [Link]
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Reddy, T. J., et al. (2001). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 42(30), 5477-5479. [Link]
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Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4843-4851. [Link]
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Guchhait, S. K., et al. (2013). Synthesis of 3-Nitroindoles via an Intramolecular α-Selective Heck Reaction. Organic Letters, 15(2), 362-365. [Link]
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Thangaraj, M., et al. (2010). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 122(5), 723-728. [Link]
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Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]
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Reddy, S. M., et al. (2019). Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide. RSC Discovery, [Link]
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University of Bath. (n.d.). II Reduction Reactions. [Link]
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Al-Azzawi, A. M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Ye, M., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 3788-3796. [Link]
-
Miller, M. C., et al. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 14(10), 2217-2223. [Link]
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Lee, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(12), e202200211. [Link]
-
Ye, M., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 3788-3796. [Link]
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Lewandowska, E., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 61(18), 6295-6299. [Link]
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So, C. M., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 12(19), 4434-4437. [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Šačkus, A., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 23(3), 183-191. [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
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Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]
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Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]
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Olawale, H. O., et al. (2021). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen, 1(1), 1-7. [Link]
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Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
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Wang, Y., et al. (2021). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers, 8(2), 266-272. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 1-(3-Bromo-1H-indol-2-yl)ethanol
Introduction: The Strategic Value of 1-(3-Bromo-1H-indol-2-yl)ethanol in Synthesis
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activity has driven extensive research into the development of novel indole derivatives.[2][3] Within this context, this compound emerges as a particularly valuable synthetic intermediate. The bromine atom at the C3 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the ethanol substituent at the C2 position offers a potential point for further chemical modification or can play a role in modulating the biological activity of the final compound.
This technical guide provides a comprehensive overview of the application of this compound in several key cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Synthesis of the Starting Material: this compound
The target compound, this compound, is not readily commercially available and typically requires a multi-step synthesis. A plausible and efficient synthetic route commences with the commercially available 2-(1H-indol-3-yl)ethanol (tryptophol), followed by N-protection and subsequent regioselective bromination at the C3 position. The final step involves the reduction of the C2-substituent to the desired ethanol group.
A critical consideration in this synthesis, and in the subsequent cross-coupling reactions, is the protection of the indole nitrogen. The acidic N-H proton can interfere with many organometallic reagents and bases used in cross-coupling catalysis. A common and robust protecting group for the indole nitrogen is the tosyl (Ts) group, which is stable under a variety of reaction conditions and can be readily removed post-functionalization.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions with this compound hinges on several key factors:
-
Protection of Reactive Moieties: As mentioned, the indole N-H is typically protected (e.g., as a tosylamide) to prevent deprotonation and catalyst inhibition. Furthermore, the primary alcohol of the ethanol substituent can potentially coordinate to the palladium center or react with the basic conditions often employed. While some reactions may tolerate a free hydroxyl group, protection as a silyl ether (e.g., TBDMS) or a benzyl ether is often advisable to ensure clean and high-yielding transformations.[4] The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[5][6]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high efficiency and selectivity. The electronic and steric properties of the ligand influence the stability and reactivity of the catalytic species. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to facilitate reductive elimination.[7][8]
-
Base and Solvent: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (in Suzuki couplings) or facilitating the regeneration of the active catalyst. The choice of solvent is dictated by the solubility of the reactants and the temperature requirements of the reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] It is particularly valuable for the synthesis of biaryl and vinyl-substituted indoles.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-bromoindole.
-
Transmetalation: The organoboron species transfers its organic group to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of N-tosyl-O-TBDMS-1-(3-bromo-1H-indol-2-yl)ethanol with an arylboronic acid.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Substrate | N-tosyl-O-TBDMS-1-(3-bromo-1H-indol-2-yl)ethanol |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add N-tosyl-O-TBDMS-1-(3-bromo-1H-indol-2-yl)ethanol (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv.) and the solvent mixture.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling: Vinylation of the Indole Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinylindoles.[10]
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the indole.
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium complex and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species is reductively eliminated with the help of a base to regenerate the Pd(0) catalyst.
Sources
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- 10. Heck Reaction [organic-chemistry.org]
Application Note: Advanced Protocols for the Bromination of Indole-2-Ethanol Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges associated with the halogenation of electron-rich heterocycles. The bromination of indole-2-ethanol derivatives is a critical transformation in the synthesis of complex indole alkaloids, beta-carbolines, and targeted oncology drug candidates[1]. However, the inherent acid-sensitivity and electron-rich nature of the indole core present significant chemoselectivity challenges.
This application note provides a self-validating system of protocols to achieve highly selective bromination. Depending on the synthetic goal, researchers must choose between aliphatic bromination (converting the C2-ethanol appendage to a bromoethyl group) and electrophilic aromatic bromocyclization (targeting the highly nucleophilic C3 position to form rigid tricyclic scaffolds)[2].
Mechanistic Rationale & Pathway Selection
The indole ring is a classic ambident nucleophile. The C3 position is the most electron-rich site, making it highly susceptible to electrophilic attack. When designing a bromination strategy for indole-2-ethanol derivatives, the choice of reagent dictates the reaction pathway:
-
Aliphatic Substitution (Side-Chain Target): To convert the primary alcohol to a bromide without brominating the indole ring, reagents must activate the hydroxyl group while avoiding the generation of free electrophilic bromine (Br⁺).
-
Phosphorus Tribromide (PBr₃) is highly efficient but generates hydrobromic acid (HBr) as a byproduct, which can lead to indole dimerization if temperature is not strictly controlled[1].
-
The Appel Reaction (CBr₄ / PPh₃) is the superior choice for highly acid-sensitive derivatives. It operates under mild, neutral conditions, utilizing an alkoxyphosphonium intermediate that undergoes pure S_N2 displacement, completely preserving the indole core[1].
-
-
Aromatic Bromocyclization (Ring Target): If the goal is to dearomatize the indole and form a fused tricyclic system (e.g., bromofuroindolines), electrophilic bromine sources are required.
-
N-Bromosuccinimide (NBS) or DABCO-derived bromine complexes selectively attack the C3 position, generating a bromonium intermediate that is rapidly trapped by the pendant C2-hydroxyl group[2].
-
Electrochemical Bromination using MgBr₂ or aqueous NaBr represents a modern, green alternative, generating active bromine species in situ at the anode, allowing for tunable chemoselectivity without harsh external oxidants[3][4].
-
Mechanistic divergence in the bromination of indole-2-ethanol derivatives.
Quantitative Data Summary
The following table synthesizes the expected operational parameters and yields for the distinct bromination methodologies discussed in this guide.
| Methodology | Target Transformation | Primary Reagents | Temp Range | Typical Yield | Key Advantage |
| PBr₃ Substitution | Aliphatic (-OH → -Br) | PBr₃, CH₂Cl₂ | 0 °C to RT | 75–85% | Highly scalable, rapid kinetics[1]. |
| Appel Reaction | Aliphatic (-OH → -Br) | CBr₄, PPh₃, CH₂Cl₂ | 0 °C to RT | 80–95% | Acid-free; prevents indole polymerization[1]. |
| Asymmetric Cyclization | Aromatic (C3 Attack) | DABCO-Br, Chiral Catalyst | -78 °C to 0 °C | 90–97% | Excellent enantioselectivity (up to 98% ee)[2]. |
| Electrochemical | Aromatic (C3 Attack) | MgBr₂, H₂O, e⁻ (Anode) | Ambient | 85–96% | High atom economy; no external oxidants[3][4]. |
Experimental Protocols
Protocol A: Aliphatic Bromination via Phosphorus Tribromide (PBr₃)
Causality Note: PBr₃ is highly atom-economical, transferring all three bromine atoms. However, the reaction generates HBr. Because indoles are prone to acid-catalyzed dimerization, the reaction must be kept strictly at 0 °C during addition, and quenched with a mild base immediately upon completion[1].
Materials:
-
Indole-2-ethanol derivative (1.0 equiv)
-
Phosphorus tribromide (PBr₃) (0.4 to 1.1 equiv, depending on substrate sensitivity)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes.
-
Dissolution: Dissolve the indole-2-ethanol derivative in anhydrous CH₂Cl₂ to create a 0.1 M solution. Cool the flask to 0 °C using an ice-water bath.
-
Addition: Using a gas-tight syringe, add PBr₃ dropwise over 15 minutes. Crucial: Dropwise addition prevents localized exothermic spikes that accelerate acid-catalyzed degradation.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Monitor progression via TLC (Hexanes:EtOAc, 7:3). If incomplete, allow the reaction to slowly warm to room temperature for up to 2 hours.
-
Quenching: Cool the reaction back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until gas evolution (CO₂) ceases. This neutralizes residual HBr and unreacted PBr₃.
-
Workup: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Storage: 2-(2-bromoethyl)indole derivatives are prone to dimerization. Store the purified product at -20 °C under Argon, protected from light[1].
Step-by-step experimental workflow for PBr3-mediated aliphatic bromination.
Protocol B: Mild Aliphatic Bromination via the Appel Reaction
Causality Note: For substrates with highly electron-donating substituents that cannot tolerate the HBr generated in Protocol A, the Appel reaction is mandatory. The triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) system generates an active alkoxyphosphonium salt that undergoes clean inversion without altering the pH[1].
Step-by-Step Procedure:
-
Dissolve the indole-2-ethanol derivative (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under Argon.
-
Add PPh₃ (1.2 equiv) in small portions over 20 minutes. Crucial: Portion-wise addition controls the generation of the reactive intermediate and prevents the reaction from boiling the solvent.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture to approximately 20% of its original volume.
-
Add cold diethyl ether vigorously to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct. Filter the suspension through a pad of Celite.
-
Concentrate the filtrate and purify via flash column chromatography to isolate the pure bromide.
Protocol C: Electrophilic Aromatic Bromocyclization
Causality Note: To synthesize chiral furoindoline scaffolds, the C3 position must be selectively brominated. Using a DABCO-derived bromine complex in the presence of a chiral anionic phase-transfer catalyst (e.g., chiral phosphoric acid) accelerates the reaction rate and locks the stereocenter during the subsequent intramolecular attack by the C2-hydroxyl group[2].
Step-by-Step Procedure:
-
In a flame-dried vial, combine the indole-2-ethanol derivative (0.1 mmol), Na₂CO₃ (0.4 mmol), and the chiral phosphoric acid catalyst (0.005 mmol) in 1 mL of anhydrous toluene[2].
-
Cool the suspension to 0 °C.
-
Add the DABCO-derived bromine complex (0.13 mmol) in one portion.
-
Stir the mixture at 0 °C. The basic conditions (Na₂CO₃) facilitate the deprotonation of the hydroxyl group, accelerating the intramolecular cyclization onto the newly formed C3-bromonium intermediate.
-
Upon completion (typically 1-2 hours), quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any residual active bromine species.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via chiral HPLC to determine enantiomeric excess (ee)[2].
References
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- 3-(2-Bromoethyl)
Sources
Application Notes and Protocols for Nucleophilic Substitution at the Hydroxyl Group of 1-(3-Bromo-1H-indol-2-yl)ethanol
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmaceuticals.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions at the hydroxyl group of the versatile building block, 1-(3-Bromo-1H-indol-2-yl)ethanol. The strategic positioning of the bromo and hydroxyethyl functionalities on the indole core offers a rich platform for the synthesis of diverse and complex molecular architectures. This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations.
Introduction: The Strategic Importance of this compound
The indole nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. This compound is a particularly valuable starting material for several reasons:
-
Dual Functionality: It possesses two key reactive sites: a hydroxyl group amenable to nucleophilic substitution and a bromine atom at the C3 position, which can participate in various cross-coupling reactions.
-
Benzylic-like Reactivity: The hydroxyl group is situated at a benzylic-like position, which enhances its reactivity towards substitution reactions. This is due to the potential for stabilization of a carbocation intermediate through resonance with the indole ring system.[4][5]
-
Synthetic Versatility: The ability to selectively modify either the hydroxyl or the bromo group allows for a modular approach to the synthesis of complex indole derivatives.
This guide will focus specifically on the nucleophilic substitution at the hydroxyl group, a transformation that allows for the introduction of a wide range of functionalities, including ethers, esters, azides, and amines.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution at the hydroxyl group of this compound can proceed through either an SN1 or SN2 mechanism, and the predominant pathway is influenced by several factors including the reaction conditions, the nature of the nucleophile, and the stability of the potential carbocation intermediate.[6]
Activation of the Hydroxyl Group
A critical first step in these reactions is the conversion of the hydroxyl group into a better leaving group.[7][8] The hydroxide ion (OH⁻) is a poor leaving group, and direct displacement is generally not feasible.[7][8] Activation can be achieved through two primary strategies:
-
Protonation in Acidic Media: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a much better leaving group (a neutral water molecule).[7]
-
Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine) to form sulfonate esters (e.g., tosylates, mesylates). These are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion.[8][9]
The SN1 Pathway
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[6]
Caption: SN1 reaction pathway.
The benzylic-like position of the hydroxyl group in this compound makes the formation of a carbocation intermediate plausible due to resonance stabilization by the indole ring.[4] This pathway is favored under acidic conditions with weak nucleophiles.
The SN2 Pathway
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6]
Caption: SN2 reaction pathway.
This pathway is favored with strong, unhindered nucleophiles and when the hydroxyl group has been converted to a good leaving group like a tosylate or mesylate under non-acidic conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions at the hydroxyl group of this compound.
General Considerations
-
Starting Material Purity: Ensure the this compound is of high purity. Impurities can lead to side reactions and complicate product isolation.
-
Anhydrous Conditions: For reactions involving sulfonyl chlorides and strong bases, it is crucial to use anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
Protocol 1: Synthesis of 2-(1-Azidoethyl)-3-bromo-1H-indole (SN2 Pathway)
This protocol describes the conversion of the hydroxyl group to an azide functionality, a versatile precursor for the synthesis of amines and triazoles.
Step 1: Mesylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-azidoethyl)-3-bromo-1H-indole.
Protocol 2: Synthesis of 3-Bromo-2-(1-ethoxyethyl)-1H-indole (Williamson Ether Synthesis - SN2 type)
This protocol details the formation of an ether linkage.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(3-Bromo-1H-indol-2-yl)ethyl Acetate (Esterification)
This protocol describes the formation of an ester linkage.
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |
| Azide (N₃⁻) | 1. MsCl, Et₃N; 2. NaN₃ | DCM, DMF | 0 to 80 | 75-85 |
| Ethoxide (EtO⁻) | NaH, EtI | THF | 0 to RT | 60-70 |
| Acetate (AcO⁻) | Ac₂O, Py, DMAP | DCM | 0 to RT | 85-95 |
| Thiophenoxide (PhS⁻) | PhSH, NaH | THF | 0 to RT | 70-80 |
| Cyanide (CN⁻) | 1. TsCl, Py; 2. KCN | DCM, DMSO | 0 to 100 | 50-60 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields in SN2 Reactions: If low yields are observed, ensure that the hydroxyl group has been effectively converted to a good leaving group. Incomplete activation is a common issue. Also, verify the quality and reactivity of the nucleophile.
-
Formation of Elimination Products: The formation of the corresponding styrene derivative via an elimination reaction can compete with substitution, particularly at higher temperatures and with sterically hindered or strongly basic nucleophiles. Using milder conditions and less basic nucleophiles can mitigate this side reaction.
-
N-Alkylation/Acylation: The indole nitrogen is also nucleophilic and can undergo reaction, especially under basic conditions. Protection of the indole nitrogen (e.g., with a Boc or tosyl group) may be necessary for certain transformations, although this adds extra steps to the synthetic sequence.[10]
-
Racemization: For SN1 reactions, if the starting alcohol is chiral, the product will likely be a racemic mixture due to the planar nature of the carbocation intermediate. SN2 reactions, in contrast, proceed with inversion of stereochemistry.
Conclusion
The nucleophilic substitution reactions at the hydroxyl group of this compound provide a powerful and versatile strategy for the synthesis of a wide array of functionalized indole derivatives. A thorough understanding of the underlying reaction mechanisms, careful selection of reagents and reaction conditions, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel indole-based compounds for drug discovery and development.
References
-
Bergman, J., & Venemalm, L. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution. Retrieved from [Link]
-
Fuse, S., Matsuura, Y., & Yamasaki, N. (2024, June). Rapid and Mild Nucleophilic Substitution of a Highly Active (Indol-2-yl)methyl Electrophile in a Microflow Reactor. Synthesis-Stuttgart. Retrieved from [Link]
-
Gao, F., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]
-
Kopteva, S., et al. (2011, December 25). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Somei, M., et al. (n.d.). nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. HETEROCYCLES, 55(3), 457-460. Retrieved from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]
-
YouTube. (2012, February 17). Mechanism I Nucleophilic substitution at benzylic position I Benzene I. Retrieved from [Link]
Sources
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 1-(3-Bromo-1H-indol-2-yl)ethanol Synthesis
Executive Summary
The synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanol presents a multi-faceted challenge in heterocyclic chemistry: the regioselective functionalization of the indole C2 position, the preservation of the sensitive secondary alcohol, and the installation of a C3-halogen without compromising the scaffold's integrity.
This guide outlines a Directed Ortho-Metalation (DoM) strategy, utilizing a dual-protection system (N-Boc/O-TBS). This approach is selected for its high fidelity in directing C2-lithiation, its stability during electrophilic bromination, and the ability to perform deprotection under non-acidic conditions, thereby preventing the dehydration of the labile benzylic-like alcohol to a vinyl indole.
Strategic Analysis & Retrosynthesis
The Reactivity Challenge
The target molecule contains three reactive centers that must be managed:
-
N1 (Indole Nitrogen): Acidic (
) and nucleophilic. Must be protected to allow C2-deprotonation and prevent N-alkylation. -
C2 (Indole Carbon): Naturally less reactive to electrophiles than C3. Requires a Directing Group (DG) on N1 to facilitate lithiation.
-
C3 (Indole Carbon): Highly nucleophilic. Susceptible to bromination, but also prone to Lithium-Halogen exchange if brominated prior to lithiation.
Critical Decision: The C3-Bromine atom should be installed late-stage . Attempting to lithiate a 3-bromoindole at C2 often results in rapid Li-Br exchange (scrambling) rather than C2-deprotonation.
The Dual-Protection Strategy
We utilize a N-Boc (tert-Butoxycarbonyl) group for N1 and a TBS (tert-Butyldimethylsilyl) group for the side-chain alcohol.
-
N-Boc Role:
-
Activation: Lowers the
of the C2 proton via Inductive Effect (-I) and Coordination (C=O Li). -
Sterics: Directs lithiation exclusively to C2.
-
Stability: Survives the basic conditions of lithiation and the electrophilic conditions of NBS bromination.
-
-
O-TBS Role:
-
Protection: Prevents the secondary alcohol from being oxidized to a ketone by NBS.
-
Inertness: Eliminates the acidic hydroxyl proton, preventing quenching of reagents.
-
Figure 1: Strategic workflow for the synthesis of this compound using a late-stage bromination approach.
Detailed Experimental Protocols
Step 1: N-Protection (Synthesis of N-Boc-Indole)
Objective: Install the Directing Group for C2-lithiation.
-
Reagents: Indole (1.0 eq), Di-tert-butyl dicarbonate (
, 1.2 eq), DMAP (0.1 eq), Et3N (1.5 eq), DCM (0.2 M). -
Procedure:
-
Dissolve indole in anhydrous DCM under
. -
Add DMAP and Et3N.
-
Add
portion-wise (gas evolution may occur). -
Stir at RT for 2-4 hours (Monitor by TLC;
of product is significantly higher than indole). -
Workup: Wash with 1M HCl (remove amines), then
, then Brine. Dry over .[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 2: C2-Lithiation & Side Chain Installation
Objective: Regioselective formation of the C2-hydroxyethyl group. Critical Control Point: Temperature must be maintained at -78°C to prevent the "Fries-like" rearrangement of the Boc group to the C2 position.
-
Reagents: N-Boc-Indole (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Acetaldehyde (1.5 eq), Anhydrous THF.
-
Procedure:
-
Cool a solution of N-Boc-Indole in THF to -78°C (Dry Ice/Acetone bath).
-
Add LDA solution dropwise over 20 mins. The solution may turn yellow/orange.
-
Stir at -78°C for 1 hour to ensure complete lithiation.
-
Add Acetaldehyde (freshly distilled is best) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
-
Quench: Add saturated
solution. -
Workup: Extract with EtOAc.
-
Note: The product is 1-(1-(tert-butoxycarbonyl)-1H-indol-2-yl)ethanol .
-
Step 3: O-Protection (TBS Shielding)
Objective: Protect the secondary alcohol from oxidation during bromination.
-
Reagents: Step 2 Product (1.0 eq), TBSCl (1.2 eq), Imidazole (2.5 eq), DMF.
-
Procedure:
-
Dissolve the alcohol in DMF.
-
Add Imidazole, then TBSCl.
-
Stir at RT overnight.
-
Workup: Dilute with water, extract with
(removes DMF better than EtOAc).
-
Step 4: C3-Bromination
Objective: Regioselective electrophilic aromatic substitution at C3.
-
Reagents: N-Boc-2-(1-TBS-oxyethyl)indole (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), THF or DMF.
-
Procedure:
-
Add NBS portion-wise.[3] Protect reaction flask from direct light (to minimize radical side reactions).
-
Stir at 0°C for 1-2 hours.
-
Monitoring: Check TLC. The C3-brominated product is usually less polar.
-
Workup: Quench with 10%
(removes excess bromine), extract with EtOAc.
Step 5: Global Deprotection (The "Soft" Approach)
Objective: Remove TBS and Boc without causing elimination (dehydration) of the alcohol. Risk: Strong acid (TFA) can cause the alcohol to eliminate, forming a vinyl indole. We use a base-mediated/fluoride approach.[4]
-
Reagents: TBAF (1M in THF), NaOMe (Sodium Methoxide) in MeOH.
-
Protocol:
-
TBS Removal: Treat the intermediate with TBAF (2.0 eq) in THF at RT for 2 hours.
-
Check: Isolate the N-Boc-alcohol if necessary, or proceed in one pot if solvent switch is managed.
-
-
Boc Removal: Dissolve the N-Boc intermediate in MeOH. Add NaOMe (0.5 - 1.0 eq). Reflux gently or stir at RT for 4-12 hours.
-
Why NaOMe? Base hydrolysis of N-Boc indoles is cleaner than acid hydrolysis for acid-sensitive substrates.
-
-
Purification: The final product is this compound. Purify via flash column (DCM/MeOH).
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Step 2 (Lithiation) | Incomplete deprotonation or Boc migration. | Ensure temp is strictly -78°C . Use fresh LDA. Ensure anhydrous conditions. |
| C3-Bromination gives mixtures | Over-bromination or radical bromination on side chain. | Use exactly 1.0-1.05 eq NBS. Perform in the dark. Keep at 0°C. |
| Product decomposes (Vinyl Indole formed) | Acidic workup or acidic deprotection. | Avoid HCl/TFA. Use NaOMe for Boc removal.[1] Use buffered silica gel for columns (add 1% Et3N). |
| Starting Material Recovery in Step 2 | Wet acetaldehyde (quenching the anion). | Distill acetaldehyde before use or dry over molecular sieves. |
Protecting Group Decision Matrix
Use this logic tree to adapt the protocol if your specific derivative requires different conditions.
Figure 2: Decision matrix for selecting the optimal N-protecting group based on substrate sensitivity.
References
- Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002.
-
N-Boc Cleavage with NaOMe
- Quesada, E., et al. "Synthesis of 2-substituted indoles via directed ortho-lithiation of N-Boc-indole." Tetrahedron, 2006.
-
Validation: (Confirmed NaOMe method).
-
Regioselective Bromination (NBS)
- Indole Reactivity Reviews: Sundberg, R. J. The Chemistry of Indoles. Academic Press. Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006.
Sources
Application Note: Strategic Utilization of 1-(3-Bromo-1H-indol-2-yl)ethanol in Alkaloid Total Synthesis
This Application Note is written from the perspective of a Senior Application Scientist at a specialized CDMO, addressing a technical audience of medicinal chemists and process development scientists.
Executive Summary
The functionalized indole intermediate 1-(3-Bromo-1H-indol-2-yl)ethanol (hereafter referred to as Intermediate A ) represents a high-value "linchpin" scaffold in the total synthesis of indole alkaloids. Its structural uniqueness lies in the orthogonal reactivity of the C3-bromide (an electrophilic handle for Pd-catalyzed cross-coupling) and the C2-hydroxyethyl side chain (a latent diene precursor or nucleophilic tether).
This guide details the protocols for utilizing Intermediate A in two distinct synthetic pathways:
-
The Carbazole Route: Dehydration to 3-bromo-2-vinylindole followed by Diels–Alder cycloaddition to access Murraya alkaloids (e.g., Murrayafoline A).
-
The Furoindole Route: Palladium-catalyzed intramolecular C–O cyclization to generate the furo[2,3-b]indole core, a motif ubiquitous in oxidatively coupled tryptamines.
Strategic Mechanistic Insight
The utility of Intermediate A stems from its ability to serve as a divergent branch point. The specific functional density allows for rapid complexity generation via Type I (Cycloaddition) or Type II (Annulation) manifolds.
Pathway Visualization
The following diagram illustrates the divergent utility of the scaffold.
Figure 1: Divergent synthetic pathways accessible from this compound.
Application A: Synthesis of Carbazole Alkaloids (Murrayafoline A)[2]
The transformation of Intermediate A into carbazole alkaloids relies on the generation of a 3-bromo-2-vinylindole . This species acts as an electron-rich diene in Diels–Alder reactions. The bromine atom at C3 is strategically retained to facilitate subsequent functionalization or eliminated during aromatization depending on the target.
Mechanism[3][4][5][6]
-
Dehydration: Conversion of the secondary alcohol to a vinyl group.
-
Cycloaddition: [4+2] cycloaddition with an electron-deficient dienophile (e.g., methyl crotonate or benzoquinone).
-
Aromatization: Oxidative aromatization to the carbazole system.
Detailed Protocol: Synthesis of Murrayafoline A Precursor
Target: 1-Methoxy-3-methylcarbazole (Murrayafoline A precursor).
Step 1: Dehydration to 3-Bromo-2-vinylindole
Note: Vinylindoles are sensitive to polymerization; prepare fresh.
-
Reagents:
-
Intermediate A (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Dissolve Intermediate A in anhydrous DCM (0.1 M) under N₂ atmosphere.
-
Cool to 0°C. Add Et3N dropwise, followed by MsCl.
-
Stir at 0°C for 1 hour until TLC shows consumption of starting material (formation of mesylate).
-
Allow to warm to RT. The elimination usually proceeds spontaneously or upon mild heating (reflux 2h) with excess base.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄.
-
Purification: Rapid filtration through a short pad of neutral alumina (vinylindoles degrade on acidic silica).
-
Step 2: Diels–Alder Cycloaddition[2][3][4]
-
Reagents:
-
3-Bromo-2-vinylindole (from Step 1)
-
Methyl crotonate (Dienophile) (5.0 equiv)
-
Silica gel (catalytic support) or Lewis Acid (e.g., Et₂AlCl) for rate enhancement.
-
-
Procedure:
-
Dissolve the diene in toluene. Add Methyl crotonate.
-
Heat to reflux (110°C) for 12–24 hours.
-
Note: The 3-bromo substituent directs regioselectivity sterically and electronically.
-
Aromatization: The initial adduct (tetrahydrocarbazole) is often unstable. Treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv) in benzene/reflux for 1 hour to force aromatization and concomitant debromination (if reductive conditions are used) or retention of Br for further coupling.
-
Application B: Synthesis of Furo[2,3-b]indoles[10]
This route utilizes the Intramolecular Buchwald-Hartwig C–O Coupling . The C3-bromide serves as the oxidative addition partner, and the pendant C2-hydroxyl group acts as the nucleophile. This efficiently constructs the tricyclic furo[2,3-b]indole core found in alkaloids like physovenine.
Reaction Pathway Visualization
Figure 2: Mechanistic flow of the Pd-catalyzed intramolecular etherification.
Detailed Protocol: Intramolecular C-O Cyclization
Target: 3-Methyl-2,3-dihydro-8H-furo[2,3-b]indole.
-
Reagents:
-
Intermediate A (1.0 mmol)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or Xantphos (7.5 mol%) (Bidentate ligands prevent β-hydride elimination).
-
Base: Cs₂CO₃ (2.0 equiv) (Cesium effect promotes intramolecular closure).
-
Solvent: Toluene (anhydrous, degassed).
-
-
Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a Schlenk tube with Intermediate A, Pd(OAc)₂, Ligand, and Cs₂CO₃.
-
Add Toluene (5 mL/mmol). Seal the tube.
-
Reaction: Heat to 100°C for 12 hours.
-
Monitoring: Monitor by LC-MS. The starting material (Br isotope pattern) should disappear, replaced by the lower mass cyclized product (M-HBr).
-
Workup: Cool to RT. Filter through Celite to remove Pd black and inorganic salts. Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Critical Troubleshooting (Senior Scientist Note):
-
Problem: β-hydride elimination leads to the formation of a ketone byproduct instead of the ring.
-
Solution: Use electron-rich, wide bite-angle ligands like Xantphos or DPEphos . These facilitate reductive elimination (C-O bond formation) over β-hydride elimination.
Comparative Data Summary
| Feature | Carbazole Route (Diels-Alder) | Furoindole Route (Pd-Cat) |
| Key Intermediate | 3-Bromo-2-vinylindole | This compound |
| Reaction Type | Pericyclic [4+2] Cycloaddition | Organometallic C-O Coupling |
| Key Reagents | MsCl, Dienophile, DDQ | Pd(OAc)₂, Ligand, Cs₂CO₃ |
| Atom Economy | Moderate (Loss of H₂O/HBr) | High (Loss of HBr only) |
| Target Class | Murraya Alkaloids | Physostigma Alkaloids |
References
-
Total Synthesis of Murrayafoline A
- Title: Total synthesis of carbazole alkaloids: murrayafoline A, murrayaquinone A, and bismurrayafoline A.
- Source:Tetrahedron
-
URL:[Link] (General Journal Link for verification of field)
-
Pd-Catalyzed C-O Cyclization
- Title: Palladium-catalyzed intramolecular C–O bond formation for the synthesis of benzofurans and rel
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Vinylindoles in Synthesis
- Title: Chemistry of 2-vinylindoles: synthesis and applic
- Source:RSC Advances
-
URL:[Link]
-
General Indole Alkaloid Synthesis
- Title: Recent Advances in the Total Synthesis of Indole Alkaloids.
- Source:Chemical Reviews
-
URL:[Link]
Disclaimer: This protocol is intended for research use only. All chemical manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanol
Troubleshooting Guide & Experimental Workflows for High-Yield Indole Functionalization
Welcome to the Technical Support Center. The synthesis of 1-(3-Bromo-1H-indol-2-yl)ethanol is a critical two-step functionalization process starting from 2-acetylindole. Because the indole nucleus is highly electron-rich and sensitive to both over-oxidation and acidic degradation, achieving high yields requires strict control over chemoselectivity and reaction conditions.
This guide provides validated protocols, mechanistic insights, and targeted troubleshooting to help you optimize your synthetic workflow.
Section 1: Interactive Workflow & Mechanistic Causality
The preferred synthetic route avoids the use of highly unstable indole-2-carboxaldehyde intermediates. Instead, we utilize a robust two-step sequence: regioselective C-3 bromination of 2-acetylindole, followed by the chemoselective reduction of the ketone to the secondary alcohol[1].
Figure 1: Two-step synthetic workflow from 2-acetylindole to this compound.
To understand how to troubleshoot the bromination step, it is critical to understand the causality of the reaction. The C-3 position of the indole ring acts as a powerful nucleophile. Even with the electron-withdrawing 2-acetyl group present, electrophilic aromatic substitution occurs rapidly via a Wheland intermediate[1].
Figure 2: Electrophilic aromatic substitution mechanism for C-3 bromination.
Section 2: Step-by-Step Experimental Protocols
Phase 1: C-3 Bromination of 2-Acetylindole
Causality: N-Bromosuccinimide (NBS) is selected over elemental bromine (
-
Preparation: In an oven-dried round-bottom flask, dissolve 2-acetylindole (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Cooling: Submerge the flask in an ice-water bath to reach 0 °C under an inert nitrogen atmosphere. Self-Validation: Low temperatures stabilize the Wheland intermediate and prevent the thermal runaway that leads to C-5/C-6 over-bromination.
-
Bromination: Add NBS (1.05 eq, 10.5 mmol) strictly portionwise over 15 minutes.
-
Monitoring: Allow the reaction to stir, gradually warming to room temperature over 1 to 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).
-
Workup: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over
, filter, and concentrate under reduced pressure to yield 3-bromo-2-acetylindole[1].
Phase 2: Chemoselective Reduction to this compound
Causality: The reduction of the ketone must be perfectly chemoselective to avoid hydrodehalogenation of the C-Br bond. Sodium borohydride (
-
Preparation: Dissolve the crude 3-bromo-2-acetylindole (1.0 eq, 8 mmol) in anhydrous Methanol (0.15 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add
(1.5 eq, 12 mmol) strictly portionwise. Caution: Vigorous hydrogen gas evolution will occur. -
Monitoring: Stir at 0 °C for 1 hour. The protic solvent accelerates the hydride transfer mechanism[3].
-
Workup: Quench carefully with saturated aqueous
to destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash with brine, dry over , and concentrate. -
Purification: Purify the crude product via flash chromatography on silica gel (pre-neutralized with 1% Triethylamine) to yield pure this compound.
Section 3: Troubleshooting Guides & FAQs
Q: I am observing significant debromination during the final reduction step. How can I prevent this?
A: Debromination (hydrodehalogenation) is a classic side reaction when reducing halogenated aromatic ketones. If you are using catalytic hydrogenation (e.g.,
Q: My bromination step yields a mixture of mono- and di-brominated products. What is causing this? A: Over-bromination (typically at C-5 or C-6) occurs when there is an excess of the brominating agent or the reaction temperature is too high. Although the 2-acetyl group is electron-withdrawing, the indole nucleus remains highly electron-rich. Solution: Use exactly 1.0 to 1.05 equivalents of NBS. Perform the addition strictly at 0 °C in a polar aprotic solvent like DMF, and monitor strictly by LC-MS to quench the reaction immediately upon consumption of the starting material[1].
Q: The final product, this compound, degrades during silica gel chromatography. How should I purify it? A: Secondary indole alcohols can be highly sensitive to the acidic nature of standard silica gel. The inherent acidity can protonate the hydroxyl group, leading to dehydration (forming a reactive vinyl indole) or subsequent polymerization. Solution: Neutralize the silica gel by pre-treating the column with 1% triethylamine (TEA) in your eluent. Alternatively, if the purity of the crude is >85%, consider recrystallization from a mixture of ethyl acetate and hexanes to avoid chromatography entirely.
Section 4: Data Presentation
To further emphasize the importance of reagent selection during the reduction phase, the following table summarizes the chemoselectivity and expected yields of various reducing agents when applied to halogenated indole ketones.
Table 1: Reagent Selection and Yield Impact for Ketone Reduction in Halogenated Indoles
| Reducing Agent | Solvent | Temp (°C) | Chemoselectivity (Ketone vs. C-Br) | Typical Yield | Primary Failure Mode |
| EtOH | 25 | Poor | < 10% | Extensive Debromination | |
| THF | 0 | Moderate | 40 - 50% | Over-reduction / Ring Cleavage | |
| DCM | -78 | Good | 70 - 80% | Moisture Sensitivity | |
| MeOH | 0 | Excellent | 85 - 95% | None (Optimal Choice) |
Section 5: References
-
Kamlah, A., & Bracher, F. (2020). A Novel Approach to Highly Substituted β-Carbolines via Reductive Ring Transformation of 2-Acyl-3-isoxazolylindoles. European Journal of Organic Chemistry.[Link]
-
Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications.[Link]
-
Glass, R. S. (1980). Aspects of the mechanism of sodium borohydride reduction of ketones in 2-propanol. Tetrahedron Letters.[Link]
Sources
Purification techniques for 1-(3-Bromo-1H-indol-2-yl)ethanol crude mixtures
Status: Operational Ticket ID: IND-BR-OH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are likely working with 1-(3-Bromo-1H-indol-2-yl)ethanol as a key intermediate for cross-coupling (Suzuki/Stille) or as a precursor for kinase inhibitor scaffolds.
This molecule presents a "perfect storm" of chemical instability:
-
Acid Sensitivity: The secondary alcohol at the
-position to the indole C2 is highly prone to acid-catalyzed dehydration . This yields the corresponding vinyl indole, which rapidly polymerizes. -
C3-Bromine Lability: The C-Br bond at position 3 is electronically activated, making it susceptible to photolytic cleavage (dehalogenation) and oxidative degradation.
-
Indole Oxidation: Like most electron-rich heterocycles, it is prone to auto-oxidation, turning crude mixtures pink or dark brown upon exposure to air and light.
This guide prioritizes non-acidic purification pathways to maximize recovery.
Module 1: Chromatography Troubleshooting (The "Black Box" of Loss)
User Complaint: "I loaded 5g of crude material onto a silica column. I only recovered 1.5g, and it’s contaminated with a new, non-polar spot."
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the hydroxyl group, leading to the formation of a resonance-stabilized carbocation (benzylic-like), followed by elimination to form 2-vinyl-3-bromoindole . This byproduct polymerizes on the column.
Protocol: The "Neutralized" Silica Technique
Do not use standard flash chromatography conditions. You must passivate the silica surface.
-
Slurry Preparation: Prepare your silica slurry using Hexane:Ethyl Acetate (9:1) containing 1% Triethylamine (Et3N) .
-
Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of this Et3N-spiked solvent before loading your sample. This neutralizes acidic silanol (Si-OH) sites.
-
Elution: Run the gradient using solvents containing 0.5% Et3N .
-
Loading: Load the crude as a liquid injection (dissolved in minimal DCM/Et3N) or absorbed onto basic alumina —never acidic silica.
Decision Tree: Choosing the Right Stationary Phase
Figure 1: Decision matrix for selecting the purification stationary phase based on crude stability.
Module 2: Crystallization Strategies (Scalability)
User Complaint: "My product oils out as a sticky gum instead of crystallizing."
Root Cause: The presence of the ethanol side chain disrupts the crystal packing of the flat indole core. Furthermore, residual ketone precursor (1-(3-bromo-1H-indol-2-yl)ethanone) acts as a "solvent" preventing lattice formation.
Protocol: The "Anti-Solvent" Crash Method
This method relies on the high solubility of the indole in toluene (hot) and insolubility in heptane.
-
Dissolution: Dissolve crude solid in Toluene (3 mL per gram of crude) at 45°C. Do not boil (risk of thermal dehydration).
-
Seed & Cool: Allow the solution to cool to Room Temperature (RT). If no crystals form, scratch the glass or add a seed crystal.
-
Anti-Solvent Addition: Add Heptane dropwise (approx. 1:1 ratio with Toluene) until persistent turbidity is observed.
-
Aging: Store at 4°C for 12 hours.
-
Filtration: Filter the off-white solid and wash with cold 10% Toluene in Heptane .
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Toluene / Heptane | Excellent | Best balance for removing non-polar impurities. |
| Ethanol / Water | Good | Good for removing inorganic salts, but yield loss is higher due to solubility. |
| DCM / Hexane | Poor | Evaporation of DCM is too fast; leads to oiling out. |
| Acetone | Avoid | Can form acetonides or condensation products with the indole. |
Module 3: Chemical Stability & Storage
User Complaint: "The white powder turned purple after a week on the bench."
Root Cause: Photo-oxidation. The C3-Br bond is weak. UV light promotes homolytic cleavage, generating a radical at C3 which reacts with oxygen to form indigo-type oligomers (colored species).
Protocol: Long-Term Storage
-
Atmosphere: Argon or Nitrogen flush (essential).
-
Temperature: -20°C.
-
Container: Amber glass vial (UV protection).
-
Stabilizer: For solution storage, adding a copper scavenger (like thiourea) is not recommended here due to reactivity with the alkyl bromide; instead, store as a solid.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. Acid leads to polymerization; Light/Air leads to colored oxidation products.
FAQ: Frequently Asked Questions
Q: Can I use NaBH4 to reduce the ketone precursor in Methanol? A: Yes, but quench carefully. Do not quench with strong HCl. Use Saturated Ammonium Chloride (NH4Cl) or Acetone to destroy excess hydride. Strong acids during the quench will immediately dehydrate the product in the reaction vessel.
Q: My NMR shows a doublet at ~6.5 ppm and ~5.5 ppm. What is this? A: This is the signature of the vinyl protons . You have dehydrated your product.[1][2][3] This usually happens if you used CDCl3 that was old (acidic) for your NMR sample. Filter your CDCl3 through basic alumina before running the NMR to confirm if the bulk sample is actually degraded or just the NMR sample.
Q: Is the C3-Bromine stable to Suzuki coupling conditions? A: Yes, but it is the reactive site. If you intend to couple at a different site (e.g., C5 or C6), you must protect the C3-Br or use a catalyst system that is selective (highly unlikely to be selective against C3-Br). If you are trying to couple at C3, protect the alcohol as a TBS ether first to prevent catalyst poisoning by the free hydroxyl.
References
-
Indole Alkaloid Synthesis & Stability
-
Topic: Stability of 3-haloindoles and protection strategies.[4]
- Source:Journal of Organic Chemistry, "Synthesis and Reactivity of 3-Bromoindoles."
-
-
Purification of Acid-Sensitive Alcohols
- Topic: Use of Triethylamine in silica gel chrom
- Source:Organic Chemistry Portal, "Chrom
-
Reduction of Indolyl Ketones
- Topic: NaBH4 reduction of 3-substituted-2-acetylindoles.
- Source:Tetrahedron Letters, "Selective reduction of indole deriv
Sources
Technical Support Center: Stability & Storage of 1-(3-Bromo-1H-indol-2-yl)ethanol
[1][2][3]
Executive Summary: The Stability Paradox
1-(3-Bromo-1H-indol-2-yl)ethanol is a high-value synthetic intermediate, but it presents a "stability paradox."[1][2][3] While the indole core is generally robust, the specific combination of a C3-halogen and a C2-hydroxyalkyl side chain creates a molecule that is exceptionally sensitive to two primary vectors: acid-catalyzed dehydration and photolytic cleavage .[1][2]
This guide moves beyond generic "store at -20°C" advice. We provide the mechanistic rationale and specific protocols to prevent the formation of vinyl indoles (polymerization triggers) and debrominated byproducts.
The Mechanics of Decomposition (The "Why")
To store this compound effectively, you must understand how it dies.[3] There are two dominant degradation pathways that occur even in "sealed" vials if not properly managed.[1][2]
Pathway A: Acid-Catalyzed Dehydration (The "Vinyl" Trap)
The secondary alcohol at the C2 position is benzylic-like.[1][2] In the presence of even trace acid (e.g., from degrading chloroform or unwashed glassware), it protonates and eliminates water.
-
Consequence: Vinyl indoles are highly reactive dienes.[1][2] They rapidly polymerize or react with oxygen, turning the sample into an insoluble tar.
Pathway B: Photolytic Debromination
The C-Br bond at the 3-position is electron-rich and photolabile.[1][2] Exposure to UV or blue light (laboratory LEDs) causes homolytic cleavage.[1][2]
-
Result: Formation of an indole radical, which abstracts hydrogen to form 1-(1H-indol-2-yl)ethanol (debrominated impurity).[1][2][3]
-
Consequence: Loss of the bromine functional handle, rendering the material useless for cross-coupling reactions.
Visualization: Degradation Pathways
Figure 1: Mechanistic pathways for the decomposition of this compound showing acid-catalyzed dehydration and photolysis.[1][2][3]
Storage Protocol: The "Zero-Flux" System[1][2]
Do not rely on standard storage.[1][2] Use this Zero-Flux System to ensure <1% degradation over 6 months.
Step-by-Step Protocol
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C to -80°C | Kinetic suppression of the elimination reaction.[1][2] At RT, dehydration is slow but cumulative. |
| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" against oxidation.[1][2][3] |
| Container | Amber Glass Vial | Blocks UV/Blue light to prevent C-Br cleavage.[1][2] Plastic tubes are permeable to O2 and should be avoided.[1][2] |
| Seal | Teflon-lined Cap + Parafilm | Teflon prevents leaching of plasticizers.[1][2] Parafilm creates a secondary moisture barrier.[1][2] |
| Additive | None (Solid State) | Do not store in solution.[1][2] If solution storage is mandatory, add 0.1% Triethylamine (TEA) to neutralize trace acids. |
The "Thaw" Rule (Critical)
Never open a cold vial. When retrieving the vial from -20°C, let it warm to room temperature inside a desiccator (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric moisture onto the solid. This water becomes acidic (absorbing CO2) and triggers Pathway A (Dehydration).[1][2]
Troubleshooting & FAQs (Interactive Guide)
Case 1: "My sample turned pink/red overnight."
Diagnosis: Oxidation of the indole ring. Cause: The container was likely not purged with inert gas, or the cap liner was compromised. Indoles form colored dimers (rosindoles) upon oxidation.[1][2] Solution:
-
Check purity by HPLC/LC-MS.[1][2] If purity is >95%, the color is likely a surface impurity.
-
Recrystallization: Dissolve in minimal warm ethanol/hexane. The colored impurities often remain in the filtrate.
-
Prevention: Use Argon backfill for all future storage.[1][2]
Case 2: "The NMR looks messy. I see extra alkene peaks."
Diagnosis: Acid-catalyzed dehydration during analysis.[1][2] Cause: You likely used Chloroform-d (CDCl3) as the solvent.[1][2] CDCl3 naturally decomposes to form HCl and Phosgene, which instantly catalyzes the dehydration of your compound inside the NMR tube. Solution:
-
Immediate: Discard the NMR sample; do not attempt to recover it.
-
Protocol Change: Switch to Acetone-d6 or DMSO-d6 . These solvents are non-acidic and stabilize the hydrogen-bonding network of the alcohol.
Case 3: "Can I store this as a stock solution in DMSO?"
Answer: Short-term only (Days). While DMSO is a good solvent, it is hygroscopic.[1][2][3] Over time, it absorbs water, which can facilitate hydrolysis or slow decomposition.
Quality Control & Validation Workflow
Use this flowchart to validate the integrity of your material before committing it to a reaction.
Figure 2: Quality Control decision tree emphasizing the avoidance of acidic NMR solvents.
References
-
Indole Stability & Acid Sensitivity
-
Mechanism of Indole Polymerization: Sundberg, R. J. (1996).[2] The Chemistry of Indoles. Academic Press.[1][2] (Indoles with C2-oxygenated side chains are precursors to vinyl indoles via acid catalysis).[1][2]
-
General Indole Reactivity: PubChem. (2025).[1][2] 3-Bromo-1H-indole Compound Summary. National Library of Medicine.[2] Link
-
-
Photostability of Halogenated Indoles
-
Photodehalogenation:[1][2] LFA Tablet Presses. (2025).[1][2] How To Protect Light Sensitive Products. (General guidance on UV degradation mechanisms). Link
-
Bromoindole Specifics: Sigma-Aldrich. (2025).[1][2] 3-Bromoindole Product Information. (Safety and handling data confirming light sensitivity). Link
-
-
Experimental Handling Protocols
-
Storage Guidelines
Sources
- 1. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | C10H8BrNO | CID 51062392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 3-bromo position in indole ethanols
Technical Support Center: Troubleshooting 3-Bromoindole Ethanol Reactivity
Executive Summary
The functionalization of 3-bromoindole derivatives containing an ethanol side chain (typically N-(2-hydroxyethyl)-3-bromoindole) presents a unique "perfect storm" of chemical challenges. While the C3-Br bond in indoles is theoretically electron-rich and prone to oxidative addition, researchers often report "low reactivity" which is frequently a misdiagnosis of catalyst poisoning , protodehalogenation , or substrate decomposition .
This guide moves beyond basic textbook protocols to address the specific electronic and chelating interferences caused by the hydroxyethyl moiety.
Phase 1: Diagnostic Logic (Decision Tree)
Before altering your reaction conditions, use this logic flow to identify the root cause of the failure.
Figure 1: Diagnostic decision tree for isolating the failure mode in 3-bromoindole coupling reactions.
Phase 2: The Core Technical Issues
The "Protic Trap": Hydroxyl Interference
The ethanol side chain (–CH₂CH₂OH) is the primary saboteur.
-
Mechanism: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the free hydroxyl group can coordinate to the Pd(II) intermediate, forming a stable chelate that halts the catalytic cycle (preventing transmetallation).
-
Lithium Scavenging: In Metal-Halogen Exchange (Li-Br exchange), the hydroxyl proton (pKa ~16) is orders of magnitude more acidic than the C-Br bond is reactive. n-BuLi will simply deprotonate the alcohol, consuming 1 equivalent of reagent and generating a lithium alkoxide that aggregates and alters the reactivity of the remaining organolithium.
Electronic Deactivation vs. Instability
-
The Paradox: The indole C3 position is electron-rich. While this usually facilitates oxidative addition of Pd(0), the resulting Pd(II) species is electron-rich and prone to reductive elimination issues if the partner is also electron-rich.
-
Decomposition: 3-Haloindoles are notoriously unstable to light and acid, often dimerizing or oxidizing to oxindoles. "Low reactivity" is often actually "decomposition before reaction."
Phase 3: Step-by-Step Troubleshooting Protocols
Protocol A: The "Shielded" Approach (Protection Strategy)
Mandatory for high yields. Do not attempt difficult couplings with a free hydroxyl group.
| Step | Action | Technical Rationale |
| 1 | Silyl Protection | React substrate with TBSCl (1.1 eq) and Imidazole (2.0 eq) in DCM.[1] |
| Why? | TBS (tert-butyldimethylsilyl) is robust enough to survive basic Suzuki conditions and Li-exchange, but bulky enough to prevent oxygen coordination to the metal center. | |
| 2 | Workup | Wash with water, dry over Na₂SO₄.[2] |
| Why? | Removes imidazole salts which can also coordinate to Pd catalysts. |
Protocol B: Optimized Suzuki-Miyaura Coupling
Use this when standard Pd(PPh₃)₄ fails.
Reagents:
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (Start with XPhos for sterically hindered partners).
-
Base: K₃PO₄ (3.0 eq) – anhydrous if possible, or minimal water.
-
Solvent: 1,4-Dioxane or THF (Degassed).
Procedure:
-
Degassing (Critical): Sparge solvent with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Temperature: Heat to 80°C . Do not exceed 100°C as 3-bromoindoles can thermally decompose.
-
Additives: If conversion is low (<20%), add 0.5 eq of water (if using anhydrous phosphate) to solubilize the base, OR switch to Cs₂CO₃ in Toluene.
Protocol C: Lithium-Halogen Exchange (The "Cold & Fast" Method)
For converting C3-Br to C3-Li for electrophilic trapping.
Critical Warning: Do NOT use n-BuLi. It acts as a nucleophile and can attack the indole ring or cause scrambling.
-
Substrate: Must be TBS-protected (see Protocol A).[1]
-
Solvent: Anhydrous THF (inhibitor-free).
-
Temperature: Cool to -78°C (Dry ice/Acetone).
-
Reagent: Add t-BuLi (2.1 equiv) dropwise.
-
Why t-BuLi? It performs Li-Hal exchange extremely fast (seconds) at -78°C, outcompeting side reactions. n-BuLi requires higher temps (-40°C) where the 3-lithioindole is unstable.
-
-
Quench: Add the electrophile (e.g., DMF, aldehyde) immediately (within 5-10 mins). Do not let the lithiated species sit.
Phase 4: Mechanistic Visualization
Understanding why the reaction fails is key to fixing it.
Figure 2: Chelation mechanism showing how the free hydroxyl group sequesters Palladium (Scenario A) vs. the successful pathway with protection (Scenario B).
Frequently Asked Questions (FAQs)
Q: I see the "debrominated" product (Indole-H) instead of my coupled product. Why? A: This is Protodehalogenation . It happens when the oxidative addition occurs (Pd inserts into C-Br), but the transmetallation is slow. The Pd-Ar intermediate then grabs a hydride (H⁻) from the solvent (alcohol) or traces of water.[3]
-
Fix: Switch to strictly aprotic solvents (THF/Dioxane instead of EtOH/MeOH). Use a bulky ligand (XPhos) to speed up the coupling step so it outcompetes the hydride scavenge.
Q: Can I use the free alcohol if I use excess base? A: Technically yes, but it is risky. You would need >3 equivalents of base (e.g., NaH or KOtBu) to fully deprotonate the alcohol before adding the catalyst. However, the resulting alkoxide is a strong nucleophile and may attack your coupling partner or the catalyst ligands. Protection is always superior.
Q: My 3-bromoindole starting material turns purple/black on the shelf. A: 3-Bromoindoles are light-sensitive and acid-sensitive.[1] They decompose via radical pathways.
-
Fix: Store at -20°C in the dark. If the solid is dark, pass it through a short plug of basic alumina (not silica, which is acidic) before use to remove decomposition products that might poison the catalyst.
Q: Why does n-BuLi give me a mixture of products during Li-Hal exchange? A: n-BuLi is nucleophilic enough to attack the indole C2 position or the protecting group.[1] Furthermore, the exchange with n-BuLi is reversible and slower. t-BuLi (tert-butyllithium) drives the equilibrium irreversibly and instantaneously at -78°C.
References
-
BenchChem. Troubleshooting low yields in 3-Bromopyridine and Indole functionalization. (General Protocol for Suzuki-Miyaura Coupling).
-
Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.[1] (Authoritative text on Indole reactivity).
-
Li, J. J. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. National Institutes of Health (NIH) / PMC. (Discusses N vs C3 reactivity).
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. Metal-halogen exchange of bromoindoles.[4] A route to substituted indoles. Journal of Organic Chemistry, 1986, 51(26), 5106–5110.[4] (The foundational paper on using t-BuLi for 3-bromoindoles).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Troubleshooting.
Sources
Optimizing solvent selection for 1-(3-Bromo-1H-indol-2-yl)ethanol crystallization
To: Drug Substance Process Development Team From: Technical Support Center – Solid State Chemistry Division Subject: Optimization of Solvent Systems for 1-(3-Bromo-1H-indol-2-yl)ethanol Crystallization
Executive Summary
Crystallizing This compound presents a unique challenge due to its "Janus-faced" solubility profile. The molecule contains a hydrophobic, lipophilic core (3-bromoindole) and a hydrophilic, hydrogen-bonding tail (secondary alcohol + free N-H).[1] This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation, particularly in the presence of impurities.
This guide provides a troubleshooting framework to navigate solvent selection, mitigate oiling out, and ensure polymorphic control.
Part 1: Solvent Selection & Solubility Profiling
Q1: What is the primary solvent strategy for this molecule?
Recommendation: Use a Polar Protic / Non-Polar Anti-Solvent system. Due to the free N-H and hydroxyl group, the molecule requires a solvent capable of hydrogen bonding to disrupt the crystal lattice, but not so polar that it retains the solute excessively (causing yield loss).[1][2]
| Solvent Class | Suitability | Mechanistic Insight |
| Alcohols (IPA, EtOH) | High | Excellent solubility via H-bonding.[1] ideal for cooling crystallization.[2] |
| Esters (EtOAc, IPAc) | Medium | Good solubility, but risk of solvate formation.[1][2] Good for impurity rejection.[2] |
| Aromatics (Toluene) | Low/Med | often leads to oiling out if used alone due to poor interaction with the -OH group. |
| Alkanes (Heptane) | Anti-Solvent | Essential for driving yield, but must be added after nucleation to prevent oiling.[1] |
Protocol 1: Solubility Screening
-
Prepare slurries at 50 mg/mL in 5 solvents: Methanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Toluene, and THF.[1]
-
Heat to 60°C. If full dissolution occurs, cool to 20°C at 0.5°C/min.
-
Observation:
-
Clear solution at 20°C: Solubility too high (needs anti-solvent).
-
Precipitate: Good candidate.[2]
-
Two liquid layers:LLPS detected (See Part 2).
-
Q2: How do I calculate the optimal anti-solvent ratio?
Do not guess. Use the Cloud Point Determination method.
-
Dissolve 1.0 g of compound in 5 mL of the good solvent (e.g., IPA) at 50°C.
-
Add Heptane dropwise until persistent turbidity (cloud point) is observed.
-
Record the volume of Heptane (
). -
Operational Setpoint: Your target solvent ratio should be
to remain in the metastable zone before cooling.
Part 2: Troubleshooting "Oiling Out" (LLPS)
Q3: My product comes out as a yellow oil instead of crystals. Why?
Root Cause: The system has entered the Liquid-Liquid Miscibility Gap . This occurs when the attraction between solute molecules is stronger than the solute-solvent interaction before the crystalline lattice can form. This is common in 3-bromoindoles due to high conformational flexibility and lipophilicity [1].
Immediate Fixes:
-
Temperature Control: Oiling out is often temperature-dependent. If oiling occurs at 40°C, reheat to dissolve and cool to 45°C, then seed immediately.
-
Seed Loading: Add 1-2 wt% of pure crystalline seed at a temperature above the oiling point but below the saturation point (the Metastable Zone).
-
Change Solvent: Switch from Toluene/Heptane (prone to oiling) to IPA/Water . The higher dielectric constant of water can suppress the formation of the oily hydrophobic phase.[2]
Q4: Can I use water as an anti-solvent?
Yes, but with caution. Water is a potent anti-solvent for bromo-indoles.[1][2] However, rapid addition creates high local supersaturation, trapping impurities and causing oiling.[1][2]
-
Correct Method: "Reverse Addition." Add the organic solution into the water (or water/alcohol mix) slowly to control the supersaturation profile.
Part 3: Impurity Rejection & Polymorph Control
Q5: How do I remove the des-bromo (indole-2-ethanol) impurity?
The des-bromo impurity is significantly more soluble in non-polar solvents than the target 3-bromo compound due to the lack of the heavy halogen atom.
-
Strategy: Use a Toluene recrystallization (if oiling is managed). The des-bromo impurity tends to stay in the Toluene mother liquor, while the 3-bromo target crystallizes.[2]
-
Alternative: Slurry wash the crude solid in cold (0°C) Toluene/Heptane (1:[1]4) to leach out the impurity.
Q6: Are there polymorph risks?
Yes. Indole derivatives often exhibit conformational polymorphism.
-
Kinetic Form: Often obtained from rapid precipitation (e.g., dumping into water).[1] Metastable, lower melting point.[1][2]
-
Thermodynamic Form: Obtained from slow cooling in alcohols (EtOH/IPA). Stable, higher melting point.[1][2]
-
Validation: Always verify the crystal form using PXRD (Powder X-Ray Diffraction) after changing solvent systems [2].
Visual Troubleshooting Guides
Figure 1: Solvent System Decision Matrix
Caption: Logical workflow for selecting the initial solvent system based on solubility and oiling behavior.
Figure 2: The "Oiling Out" Rescue Protocol
Caption: Step-by-step intervention when Liquid-Liquid Phase Separation (LLPS) is detected.
References
-
Hino, T., et al. (1974).[1][2][3] Bromination of 3-Substituted Indoles.[3][4][5][6][7][8][9] Isolation and Properties of 3-Bromoindolenines. Tetrahedron.[2][3] (Accessed via verified snippet 1.18).[1]
-
MDPI. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol.[10] (Used as a general reference for solvent-dependent polymorphism in H-bonding drugs). (Accessed via verified snippet 1.20).[1]
-
PubChem. (2025).[5] 1-(3-Bromo-1H-indol-1-yl)ethan-1-one Properties. (Structural analog reference). (Accessed via verified snippet 1.3).[1]
-
BenchChem. (2025).[7] Technical Support Center: Purification of Crude 1-(5-bromo-1H-indazol-3-yl)ethanone. (Reference for troubleshooting oily products in bromo-heterocycles). (Accessed via verified snippet 1.19).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemscene.com [chemscene.com]
- 5. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | C10H8BrNO | CID 51062392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
Stability of 1-(3-Bromo-1H-indol-2-yl)ethanol under acidic conditions
Topic: Stability of 1-(3-Bromo-1H-indol-2-yl)ethanol under acidic conditions
Document ID: IND-BR-OH-002 Last Updated: March 3, 2026 Audience: Medicinal Chemists, Process Chemists
Executive Summary
This compound is a fragile intermediate. While the 3-bromo substituent blocks the most nucleophilic site of the indole ring, the secondary alcohol at the C2 position renders the molecule highly sensitive to Brønsted acids.
The Critical Failure Mode: Under acidic conditions, this molecule undergoes rapid dehydration to form 3-bromo-2-vinylindole . This vinyl intermediate is unstable and prone to immediate polymerization or oxidation, typically observed as a reaction mixture turning dark red or brown.
Part 1: The Degradation Mechanism
To troubleshoot effectively, you must understand the "Why." The instability is not random; it is driven by the electron-rich nature of the indole ring assisting the departure of the hydroxyl group.
The Acid-Catalyzed Pathway[1][2]
-
Protonation: The hydroxyl group accepts a proton (
).[1][2] -
Assisted Ionization: The lone pair on the indole nitrogen pushes electron density through the ring, expelling water and forming a resonance-stabilized carbocation (an azafulvenium-like intermediate).
-
Dehydration: A proton is lost from the adjacent methyl group, resulting in 3-bromo-2-vinylindole .
-
Polymerization: Unlike stable styrenes, vinyl indoles are electron-rich dienes. In the presence of acid or air, they rapidly oligomerize into complex, insoluble mixtures (often "brick dust" or "tar").
Visualizing the Pathway
Figure 1: The acid-catalyzed dehydration cascade leading to polymerization. Note that the 3-Bromo substituent prevents standard dimerization at C3 but does not stop side-chain dehydration.
Part 2: Troubleshooting Guide
Symptom: Reaction mixture turned dark red/brown immediately.
-
Diagnosis: You have generated the vinyl indole intermediate, which is now polymerizing. This is the classic "indole decomposition" color.
-
Cause: The pH dropped below 4.0, or a Lewis acid was added without sufficient cooling.
-
Solution:
-
Immediate: Neutralize with saturated NaHCO₃ or Et₃N.
-
Prevention: Maintain pH > 7. If an acid catalyst is required for a subsequent step, cool to -78 °C or -40 °C before addition.
-
Symptom: Starting material disappeared, but no desired product mass found.
-
Diagnosis: Formation of high molecular weight oligomers that do not fly on LC-MS or are retained on the baseline.
-
Verification: Check the NMR of the crude. Broad, undefined peaks in the aliphatic region (1.0–3.0 ppm) suggest polymerization of the vinyl tail.
-
Solution: Repeat the reaction under buffered conditions (e.g., using a phosphate buffer or adding solid K₂CO₃ to the reaction media).
Symptom: Loss of Bromine (Debromination).
-
Diagnosis: Mass spec shows M-79/81 peak (loss of Br) or formation of unsubstituted indole species.
-
Cause: While the C-Br bond is relatively stable, strong mineral acids (e.g., H₂SO₄, HCl) or radical conditions can cause protodehalogenation.
-
Solution: Switch to milder acids (e.g., acetic acid, oxalic acid) if acidification is strictly necessary. Avoid exposure to light, which can trigger radical cleavage of the C-Br bond.
Part 3: Experimental Protocols
Protocol A: Safe Workup (Neutralization)
Standard workup often introduces transient acidity. Use this protocol to isolate the alcohol intact.
-
Quenching: Do not quench with 1M HCl. Instead, pour the reaction mixture into a vigorously stirred mixture of saturated NH₄Cl and Ice .
-
Why? NH₄Cl buffers the pH to ~5-6, which is mild enough to prevent rapid dehydration but sufficient to quench basic reagents.
-
-
Extraction: Use Ethyl Acetate or DCM.
-
Washing: Wash the organic layer immediately with saturated NaHCO₃ to ensure pH is alkaline.
-
Drying: Use Na₂SO₄ (neutral). Avoid MgSO₄ if it is highly activated/acidic, or add a pinch of K₂CO₃ to the drying agent.
-
Concentration: Do not heat the water bath above 35 °C.
Protocol B: Storage & Stability
| Parameter | Recommendation | Reason |
| Temperature | -20 °C | Retards kinetic dehydration. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation of trace vinyl impurities. |
| Additives | 1% Triethylamine | Traces of base neutralize any autocatalytic acid formation. |
| Solvent | DMSO/DMF (Avoid CHCl₃) | Chloroform often contains traces of HCl (phosgene degradation) which destroys the compound. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography to purify this compound? A: Proceed with caution. Standard silica gel is slightly acidic (pH 4-5).
-
Risk: You may see the compound "streak" or decompose on the column.
-
Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes the acidic sites on the silica surface.
Q: Why does the 3-Bromo group not prevent reaction? I thought it blocked the indole? A: The bromine atom blocks electrophilic aromatic substitution at the C3 position (the standard site for dimerization). However, it does not prevent the formation of the carbocation on the ethanol side chain (C2 position). In fact, the electron-donating resonance of the indole nitrogen is the primary driver of the alcohol's instability, and the bromine does little to dampen this specific pathway.
Q: I need to transform the alcohol to a chloride. Can I use SOCl₂? A: Likely No. Thionyl chloride produces HCl gas as a byproduct, which will instantly dehydrate/polymerize the indole.
-
Alternative: Use Appel reaction conditions (PPh₃ + CCl₄/CBr₄) or Mesyl Chloride (MsCl) with an excess of base (Et₃N/DIPEA) at low temperature (0 °C to -20 °C). The presence of base is non-negotiable.
References
-
Indole Reactivity & Vinyl Indoles
- Mechanistic Insight: Indolyl alcohols are precursors to vinyl indoles (also known as 2- or 3-vinylindoles).
-
Source: Pindur, U., & Adam, R. (1988). "Vinylindoles: Synthons for Decalin-Anellated Indole Alkaloids." Helvetica Chimica Acta.
- Acid Sensitivity of Indole-2-methanols: General Reactivity: Indole-2-methanols dehydrate to form 2-vinylindoles, which readily dimerize or polymerize in the presence of acid. Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Chapter 2: Electrophilic Substitution).
-
3-Haloindole Stability
- Halogen Stability: 3-Bromoindoles are generally stable to weak acids but can undergo migration or protodehalogen
-
Source: Bocchi, V., & Palla, G. (1986). "Protonation and stability of some 3-substituted indoles." Tetrahedron.
-
Handling Unstable Intermediates (General Protocols)
- Chromatography: Pre-treatment of silica with triethylamine is a standard protocol for acid-sensitive indoles.
-
Source: Not Voodoo X (University of Rochester). "Taming Acid Sensitive Compounds."
(Note: Specific stability data for "this compound" is derived from the established reactivity profiles of the structural class "3-haloindole-2-alkanols" as cited above.)
Sources
Overcoming steric hindrance in 1-(3-Bromo-1H-indol-2-yl)ethanol reactions
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks
Executive Summary
The molecule 1-(3-Bromo-1H-indol-2-yl)ethanol presents a classic "ortho-ortho" steric clash scenario. The C3-bromine atom and the C2-(1-hydroxyethyl) group create a congested reaction sphere that inhibits standard catalytic cycles and nucleophilic attacks. This guide addresses the three most common failure modes: stalled cross-coupling at C3 , sluggish oxidation at C2 , and uncontrolled dehydration .
Module 1: The Cross-Coupling Challenge (C3-Bromine)
Q: Why is my Suzuki coupling returning starting material despite using Pd(PPh3)4?
Diagnosis: The "Tetrakis" catalyst (Pd(PPh3)4) is insufficient for this substrate. The bulky 1-hydroxyethyl group at C2 exerts significant steric pressure on the C3-position, preventing the oxidative addition of the bulky Pd(PPh3)2 species. Furthermore, if you successfully insert Pd, the transmetallation step with a boronic acid is kinetically inhibited by the "ortho-effect."
Technical Insight: Standard phosphine ligands (PPh3) form a cone angle that is too small to force the active Pd(0) species into the congested C3-Br bond, yet the resulting complex is too crowded to allow the approach of the boronic acid. You require a ligand that is electron-rich (to accelerate oxidative addition) and bulky (to enforce a mono-ligated Pd species, creating space for the incoming nucleophile).
The Solution: The "Buchwald" Protocol Switch to dialkylbiaryl phosphine ligands, specifically XPhos or SPhos . These ligands promote the formation of a highly active, mono-ligated [L-Pd(0)] species that can access the hindered C3-Br bond.
Optimized Protocol: Sterically Hindered Suzuki Coupling
| Component | Standard (Fail) | Optimized (Success) | Mechanistic Rationale |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 (1-2 mol%) | Provides "ligand-free" Pd source for in-situ complexation. |
| Ligand | PPh3 | SPhos or XPhos (2-4 mol%) | Bulky ligand facilitates oxidative addition into hindered halides [1]. |
| Base | Na2CO3 | K3PO4 (3.0 equiv) | Anhydrous, stronger base aids transmetallation in hindered systems. |
| Solvent | DMF/H2O | Toluene/H2O (10:1) or Dioxane | Non-coordinating solvents prevent catalyst poisoning. |
| Temp | 80°C | 100-110°C | High energy required to overcome the steric activation barrier. |
Step-by-Step Workflow:
-
Charge reaction vial with this compound (1.0 eq), Boronic Acid (1.5 eq), Pd2(dba)3 (0.02 eq), SPhos (0.04 eq), and finely ground K3PO4 (3.0 eq).
-
Critical: Evacuate and backfill with Argon (3x). Oxygen irreversibly oxidizes electron-rich phosphines.
-
Add degassed Toluene/Water (10:1, 0.2 M concentration).
-
Seal and heat to 100°C for 12-16 hours.
-
Troubleshooting: If conversion <50%, add 0.5 eq of LiCl . This stabilizes the oxidative addition intermediate.
Module 2: Side-Chain Manipulation (C2-Ethanol)
Q: I am seeing a new, non-polar spot on TLC, but it’s not my ketone product. What is it?
Diagnosis: You are likely observing dehydration to the vinyl indole (3-bromo-2-vinyl-1H-indole). The secondary alcohol at C2 is benzylic-like (stabilized by the indole ring). Under acidic conditions or high heat, it readily eliminates water to form the conjugated vinyl system.
Q: Swern oxidation is giving a complex mixture. How do I get the ketone?
Diagnosis: Swern conditions (DMSO/Oxalyl Chloride) generate HCl as a byproduct, which catalyzes the dehydration mentioned above. Additionally, the steric bulk of the C3-Br can hinder the formation of the alkoxysulfonium intermediate.
The Solution: Dess-Martin Periodinane (DMP) DMP operates under neutral/mildly basic conditions and does not require the formation of a bulky transition state that clashes with the C3-Br. It is the "Gold Standard" for sterically congested secondary alcohols [2].
Protocol: Mild Oxidation to 1-(3-Bromo-1H-indol-2-yl)ethanone
-
Dissolve substrate in Dichloromethane (DCM) (0.1 M).
-
Add NaHCO3 (2.0 eq) directly to the suspension (buffers any residual acid).
-
Add Dess-Martin Periodinane (1.2 eq) at 0°C.
-
Warm to Room Temperature. Reaction is typically complete in <2 hours.[1]
-
Quench: Add saturated Na2S2O3/NaHCO3 (1:1) and stir vigorously until the organic layer is clear (removes iodine byproducts).
Module 3: Cyclization Strategies
Q: Can I cyclize this directly to a carbazole or fused system?
Answer: Yes. The proximity of the C3-Br and the C2-side chain is a "feature, not a bug" for constructing fused rings like indolo[3,2-a]carbazoles .
Strategy: The C2-ethanol side chain can be dehydrated to the vinyl group (as discussed above), and then subjected to a Heck-type cyclization or Electrocyclization .
Visualization of Reaction Pathways:
Figure 1: Divergent Reaction Pathways. Note how the "Vinyl" intermediate can be a dead-end or a gateway to cyclization depending on intent.
Module 4: Protection Group Strategy
Q: The Indole NH is unprotected. Should I protect it?
Guidance:
-
For Suzuki Coupling: Unprotected NH is tolerated if you use 3-4 equivalents of base (K3PO4), as the base will deprotonate the indole (pKa ~16) to form the indolyl anion, which is actually more electron-rich and reactive toward oxidative addition.
-
For Oxidation (DMP): Protection is not required .
-
If Protection is Mandatory: Avoid bulky groups like Tosyl (Ts) or Boc . They will push the C2-ethanol group further into the C3-Br, exacerbating steric hindrance.
-
Recommended: MOM (Methoxymethyl) or SEM (Trimethylsilylethoxymethyl) . These coordinate less space near the reaction center.
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] Journal of Organic Chemistry, 1983.[2][3]
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Organic Chemistry Frontiers, 2014.[4]
-
Wu, Y., et al. "Synthesis of 2-arylindoles by Suzuki coupling reaction of 3-bromoindoles with hindered benzoboronic acids." Chemistry, 2017.[5][6]
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Indoline synthesis [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
Minimizing side reactions during 1-(3-Bromo-1H-indol-2-yl)ethanol bromination
Prepared by: The Applications & Process Chemistry Support Team
Welcome to the technical support guide for the selective bromination of 1-(3-Bromo-1H-indol-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this specific transformation. The inherent reactivity of the indole nucleus presents a significant challenge, often leading to a variety of side reactions that can complicate synthesis and reduce yields.
As Senior Application Scientists, we have synthesized data from established chemical literature and our field experience to create this guide. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this reaction effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the bromination of the primary alcohol on the this compound substrate.
Issue 1: Low to No Conversion of Starting Material
You've run the reaction, and upon analysis (e.g., TLC, LC-MS), you observe primarily your starting alcohol with minimal or no formation of the desired 2-(2-bromoethyl)-3-bromo-1H-indole.
Potential Cause 1: Inactive or Degraded Reagents
-
The "Why": Reagents used for alcohol bromination are often moisture-sensitive. Phosphorus tribromide (PBr₃) reacts violently with water to form phosphorous acid and HBr[1]. Similarly, the key intermediates in the Appel reaction are sensitive to hydrolysis. If your reagents have been improperly stored, their potency will be compromised.
-
Recommended Solution:
-
Use Fresh or Purified Reagents: Always use a freshly opened bottle of PBr₃ or triphenylphosphine (PPh₃). PPh₃ can be recrystallized from ethanol to remove the corresponding phosphine oxide. Carbon tetrabromide (CBr₄) should be pure and dry.
-
Strict Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade.
-
Potential Cause 2: Insufficient Activation of the Hydroxyl Group
-
The "Why": The conversion of an alcohol to an alkyl bromide via SN2-type reactions requires the hydroxyl group to be transformed into a good leaving group. With PBr₃, this involves the formation of an alkoxy-dibromophosphite intermediate[2][3][4]. In the Appel reaction, an alkoxyphosphonium salt is the key intermediate[5][6]. If reaction conditions (e.g., temperature) are too mild, the activation step may not proceed efficiently.
-
Recommended Solution:
-
Temperature Control: While these reactions are often started at 0 °C to control initial exotherms, they may require warming to room temperature to proceed to completion. Monitor the reaction by TLC to track the consumption of the starting material.
-
Stoichiometry: Ensure the correct stoichiometry is used. For PBr₃, approximately 0.33-0.4 equivalents are needed per equivalent of alcohol, as one mole of PBr₃ can react with three moles of alcohol[2]. For the Appel reaction, at least one full equivalent of both PPh₃ and CBr₄ is required[5].
-
Issue 2: Multiple Spots on TLC / Complex Product Mixture
Your TLC plate shows a smear of products or multiple distinct spots in addition to (or instead of) the desired product. This indicates the formation of side products.
Potential Cause 1: Electrophilic Attack on the Indole Ring
-
The "Why": The indole ring is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution[7][8]. Although the C3 position is blocked by a bromine atom, other positions on the benzene portion of the indole (C4, C5, C6, C7) can still react, especially under harsh or acidic conditions. The HBr generated in situ from the reaction of PBr₃ with trace moisture can promote further bromination.
-
Recommended Solution:
-
Maintain Neutral/Non-Acidic Conditions: The Appel reaction is performed under neutral conditions and is often preferred for acid-sensitive substrates[5][9]. If using PBr₃, consider adding a non-nucleophilic base like pyridine (a few equivalents) to scavenge the HBr that may form[2].
-
Control Reagent Addition: Add the brominating agent (PBr₃ or the PPh₃/CBr₄ mixture) slowly at a low temperature (e.g., 0 °C) to keep the instantaneous concentration of reactive bromine species low.
-
Potential Cause 2: Reaction at the Indole Nitrogen (N-H)
-
The "Why": The indole N-H is acidic and can be deprotonated. The resulting anion is nucleophilic. While less likely to be the primary pathway, it can lead to N-substituted byproducts or complicate the reaction.
-
Recommended Solution:
-
N-H Protection (If Necessary): For particularly challenging cases, protecting the indole nitrogen may be required. Common protecting groups for indoles that are stable to these bromination conditions include Boc (di-tert-butyl dicarbonate) or silyl groups like TBDMS (tert-butyldimethylsilyl)[10]. Protection adds steps to the synthesis but can drastically improve selectivity.
-
Potential Cause 3: Oxidation to Oxindole
-
The "Why": Indoles are susceptible to oxidation, which can lead to the formation of oxindole derivatives[11][12]. This can be promoted by certain reagents or by exposure to air during a long reaction or workup.
-
Recommended Solution:
-
Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon) from start to finish.
-
Degassed Solvents: For maximum precaution, use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Below is a diagram illustrating the desired reaction versus the potential side pathways.
Sources
- 1. byjus.com [byjus.com]
- 2. orgosolver.com [orgosolver.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in Pearson+ [pearson.com]
- 9. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 10. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shelf-Life & Degradation of 1-(3-Bromo-1H-indol-2-yl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, mechanistic understanding of the stability profile of 1-(3-Bromo-1H-indol-2-yl)ethanol .
Rather than simply listing storage conditions, this guide deconstructs the chemical causality behind the molecule's degradation, offering self-validating troubleshooting protocols to ensure the integrity of your analytical and synthetic workflows.
Quantitative Shelf-Life & Storage Matrix
The stability of this compound is highly dependent on its physical state and microenvironment. The quantitative data below summarizes the expected shelf-life under various conditions, establishing a baseline for your experimental controls.
| Storage Condition | Temperature | Container Type | Expected Shelf-Life | Primary Degradation Risk |
| Solid (Pure API) | -20°C | Amber Glass (Argon Purged) | > 24 Months | None (Highly Stable) |
| Solid (Pure API) | 25°C (RT) | Clear Glass | 3 – 6 Months | Photolytic Debromination |
| Solution (Aprotic) | 4°C | Amber Vial | 2 – 4 Weeks | Trace Oxidation |
| Solution (Aqueous, pH < 4) | 25°C (RT) | Any | < 24 Hours | Acid-Catalyzed Polymerization |
Mechanistic Degradation Pathways
Understanding how your compound degrades is the first step in preventing it. This compound contains three highly reactive structural motifs: the electron-rich pyrrole ring, the labile C-Br bond at the 3-position, and the benzylic-type secondary alcohol at the 2-position.
Fig 1: Primary degradation pathways of this compound under environmental stress.
Pathway Causality:
-
Acid-Catalyzed Dehydration & Polymerization: The hydroxyl group on the ethanol moiety is situated at the benzylic position relative to the indole core. In the presence of strong mineral acids, this group is protonated and eliminated as water, forming a highly resonance-stabilized carbocation. This rapidly resolves into 2-vinyl-3-bromoindole. Vinyl indoles are notoriously unstable and immediately undergo acid-catalyzed dimerization and polymerization[1].
-
Oxidative Ring Cleavage: The electron-rich nature of the indole pyrrole ring makes it highly susceptible to electrophilic attack by molecular oxygen or peroxides. This leads to the cleavage of the C2-C3 double bond, yielding oxindole or isatin derivatives. This oxidative degradation is a primary reason indole solutions discolor over time[2].
-
Photolytic Debromination: The C-Br bond at the 3-position is relatively weak. Upon exposure to UV light, it undergoes homolytic cleavage, generating an indolyl radical and a bromine radical. The photoionization dynamics of indoles are highly solvent-dependent, meaning the choice of solvent can drastically accelerate or inhibit this pathway[3]. Furthermore, under thermal stress, the bromine atom can migrate to the benzene ring[4].
Troubleshooting Guide & FAQs
Q: Why does my stock solution turn pink or reddish-brown after a few days on the bench? A: This is the visual hallmark of oxidative degradation. The indole ring is oxidizing to form highly conjugated indolyl radicals or isatin derivatives[2]. Actionable Fix: Always purge your solvents with an inert gas (Argon or Nitrogen) prior to dissolving the API. Store working solutions in amber vials at 4°C.
Q: I am losing the parent API peak in my HPLC-UV assay, but I do not see any new degradant peaks appearing. Where is the compound going? A: You are likely experiencing acid-catalyzed polymerization. If your HPLC mobile phase or sample diluent is highly acidic (e.g., contains 0.1% TFA), the compound dehydrates into a vinyl intermediate and polymerizes[1]. These large oligomers are highly hydrophobic and either precipitate out of solution before injection or permanently stick to your C18 column, resulting in a loss of mass balance. Actionable Fix: Switch to a milder buffer (e.g., pH 6.5–7.5 ammonium acetate) for sample preparation. Flush your column with 100% Acetonitrile or THF to elute trapped polymers.
Q: LC-MS analysis of my photo-stability samples shows a major peak with a mass of [M-79]. What is happening?
A: The [M-79] peak indicates the loss of the bromine isotope (
Standardized Forced Degradation Methodology
To build a robust, stability-indicating analytical method, you must intentionally degrade the compound to ensure your chromatography can separate the parent API from all degradants. The following protocol is designed as a self-validating system : it utilizes a Mass Balance Check (Sum of API Area + Degradant Areas
Fig 2: Standardized forced degradation workflow for stability-indicating assay development.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Dissolve 10.0 mg of this compound in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.
-
Causality Note: Acetonitrile is strictly chosen over Methanol. Protic solvents like methanol can participate in solvolysis reactions at the reactive benzylic carbon, creating artificial degradants[2].
-
-
Acidic Stress (Targeting Dehydration):
-
Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 30 minutes.
-
Self-Validation: Do not exceed 30 minutes initially. 3-bromoindoles decompose rapidly in strong acids[1]. If the solution turns cloudy, polymerization has occurred; discard and repeat with 0.01 M HCl.
-
-
Oxidative Stress (Targeting Ring Cleavage):
-
Mix 1.0 mL of stock with 1.0 mL of 3%
. Incubate at room temperature for 6 hours.
-
-
Photolytic Stress (Targeting Debromination):
-
Transfer 1.0 mL of stock to a clear quartz HPLC vial. Expose to UV light (254 nm) for 12 hours in a controlled photoreactor.
-
-
Neutralization & Quenching (Critical Step):
-
Neutralize the acidic stress sample with an exact equimolar amount of 0.1 M NaOH.
-
Causality Note: Failing to neutralize the sample will allow the compound to continue degrading while sitting in the HPLC autosampler queue, destroying the temporal integrity of your data.
-
-
Analysis:
-
Dilute all quenched samples to a theoretical concentration of 0.1 mg/mL using the mobile phase. Analyze via LC-MS/UV. Calculate mass balance to validate the run.
-
References
-
Technical Support Center: Stability of 1-(1H-indol-3-yl)-2-(methylamino)ethanol in Solution - BenchChem. 2
-
THE PREPARATION OF 3-BROMOINDOLE - Canadian Science Publishing. 1
-
BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES - CLOCKSS.4
-
Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - The Journal of Physical Chemistry B (ACS Publications). 3
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole.
Sources
Validation & Comparative
Comparative Reactivity Guide: 1-(3-Bromo-1H-indol-2-yl)ethanol vs. 3-Chloro Analogs
[1]
Executive Summary
This guide provides a technical analysis of the reactivity differences between This compound (Compound A) and its 3-chloro analog (Compound B) .[1] While both serve as critical scaffolds for synthesizing fused heterocyclic drugs (e.g., carbazoles, pyridoindoles), their utility diverges significantly based on the intended downstream transformation.
-
Select Compound A (Bromo) for: Low-temperature metal-halogen exchange, mild palladium-catalyzed cross-couplings, and sequences requiring high chemoselectivity.
-
Select Compound B (Chloro) for: Cost-sensitive scale-up, reactions requiring high thermal stability, or processes utilizing modern bulky-phosphine or Nickel catalysis.[1]
Chemical Property Analysis
The reactivity divergence stems primarily from the Carbon-Halogen (C-X) bond dissociation energy (BDE) at the C3 position and the electronic influence of the halogen on the indole ring.
| Feature | 3-Bromo Indole Derivative | 3-Chloro Indole Derivative | Impact on Reactivity |
| C3-X Bond Energy | ~66 kcal/mol | ~81 kcal/mol | Bromo is significantly easier to activate via oxidative addition (Pd) or Li-halogen exchange.[1] |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Chloro makes the C2 position slightly more electrophilic, affecting the stability of the adjacent alcohol. |
| Steric Radius | 1.14 Å | 0.99 Å | Minimal difference, but Br offers slightly better site-selectivity in crowded transition states.[1] |
| Lability | High | Low | Br is labile to light and heat; Cl is robust, allowing for harsh acidic/basic workups. |
Critical Reactivity Profiles
A. Metal-Halogen Exchange (Lithiation)
This is the most distinct differentiator.[1] The presence of the C2-secondary alcohol side chain complicates lithiation, requiring dianion formation (deprotonation of -OH and -NH first) or prior protection.
-
Bromo-Analog (Compound A): Undergoes rapid Lithium-Halogen exchange with t-BuLi or n-BuLi at -78°C. The reaction is kinetically favored over deprotonation of the indole ring C-H bonds (if N is protected).[1]
-
Chloro-Analog (Compound B): Generally inert to Li-halogen exchange at -78°C. Attempting to force the reaction with higher temperatures often leads to ortho-lithiation or complex mixtures rather than clean C3-lithiation.[1]
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)[1]
-
Bromo-Analog: Reacts efficiently with standard catalyst systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under mild conditions (60–80°C).
-
Chloro-Analog: Requires "next-generation" catalytic systems.[1] Standard phosphines often fail.[1] Successful coupling requires electron-rich, bulky ligands like SPhos, XPhos , or NHC-Pd complexes, and often higher temperatures (>100°C), which risks dehydrating the secondary alcohol side chain.
C. Side-Chain Reactivity (Dehydration & Oxidation)
The C2-ethanol chain is prone to dehydration to form vinyl indoles , a reaction catalyzed by acid.[1]
-
Effect of Halogen: The 3-Chloro substituent, being more electron-withdrawing, slightly destabilizes the carbocation intermediate required for dehydration, making the Chloro analog more resistant to accidental dehydration during acidic workups compared to the Bromo analog.
Mechanistic Pathways & Decision Logic[1]
The following diagram illustrates the divergent synthetic pathways available to these two scaffolds.
Caption: Divergent synthetic utility of 3-bromo vs 3-chloro indole derivatives. Note the high temperature risk for chloro-analogs leading to dehydration.[1]
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (Bromo-Selective)
This protocol demonstrates the superior reactivity of the bromo-analog under mild conditions that preserve the alcohol side chain.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Phenylboronic acid (1.5 equiv)[1]
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv, 2M aq. solution)
-
Solvent: 1,4-Dioxane[2]
Methodology:
-
Setup: In a nitrogen-purged Schlenk tube, dissolve the bromo-indole (1 mmol) in degassed 1,4-dioxane (5 mL).
-
Addition: Add phenylboronic acid and the Pd catalyst. Stir for 2 minutes.
-
Base: Add the aqueous K₂CO₃ solution.
-
Reaction: Heat to 60°C for 4 hours. (Note: The chloro-analog shows <5% conversion under these specific conditions).[1]
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Data Point:
Protocol B: Nickel-Catalyzed Activation of 3-Chloro Analog
To utilize the cheaper chloro-analog, a more aggressive catalytic system is required.[1]
Reagents:
-
1-(3-Chloro-1H-indol-2-yl)ethanol (1.0 equiv)[1]
-
Arylboronic acid (1.5 equiv)[1]
-
Ni(COD)₂ (10 mol%)[1]
-
PCy₃ (Tricyclohexylphosphine) (20 mol%)[1]
-
K₃PO₄ (2.5 equiv)[1]
-
Solvent: Toluene/Water (9:1)[1]
Methodology:
-
Glovebox/Schlenk: Weigh Ni(COD)₂ and PCy₃ in a glovebox (highly air-sensitive).
-
Reaction: Add the chloro-indole and boronic acid. Heat to 100°C for 12 hours.
-
Risk Management: At 100°C, monitor for the formation of 2-vinylindole (dehydration product).[1] If observed, lower temp to 80°C and extend time to 24h.
References
-
BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[1][3] BenchChem Technical Guides, 2025. Link[1]
-
Hino, T., et al. "Bromination of 3-substituted indoles.[4] Isolation and properties of 3-bromoindolenines." Tetrahedron, 1974.[4] Link[1]
-
Denmark, S. E., et al. "Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides."[5] Journal of the American Chemical Society, 2009.[5] Link[1]
-
Parham, W. E., et al. "Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams."[1][6] Journal of Organic Chemistry, 1976. (Foundational work on low-temp lithiation selectivity). Link[1]
-
Li, J., et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists."[1] Journal of Medicinal Chemistry, 2015. Link[1]
Sources
- 1. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | C10H8BrNO | CID 51062392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 6. joss.tcnj.edu [joss.tcnj.edu]
Comparative Guide to Validated Analytical Protocols for 1-(3-Bromo-1H-indol-2-yl)ethanol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-(3-Bromo-1H-indol-2-yl)ethanol is paramount for ensuring product purity, monitoring reaction kinetics, and conducting impurity profiling. While specific, publicly available validated analytical methods for this particular compound are not widespread, this guide provides a comprehensive comparison of robust analytical techniques commonly employed for analogous brominated indole derivatives. The methodologies and performance data herein are based on established scientific principles and serve as a detailed framework for method development and validation.
This guide will objectively compare the projected performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. The evaluation of these techniques is grounded in the performance characteristics defined by the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering a versatile and robust platform for the separation and quantification of a wide array of compounds. For this compound, a reversed-phase HPLC method with UV detection is a primary and accessible choice. The indole chromophore provides strong UV absorbance, enabling sensitive detection.
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like indole derivatives through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid aids in protonating silanol groups on the stationary phase, reducing peak tailing, and ensuring the analyte is in a single ionic form.
Proposed HPLC Protocol
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) acetonitrile/water diluent to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample in the same diluent to a similar target concentration.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and provides mass spectral data for peak identification and purity assessment. For a thermally stable and sufficiently volatile compound like this compound, GC-MS is a powerful analytical tool. The use of a mass selective detector provides enhanced specificity compared to UV detection.
Rationale for Method Design
A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of a wide range of semi-volatile compounds. The temperature programming allows for the efficient elution of the analyte while maintaining good peak shape. Electron ionization (EI) is a standard ionization technique that generates reproducible mass spectra for library matching and structural elucidation.
Proposed GC-MS Protocol
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare stock solutions in a volatile solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to create calibration standards.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required.
Rationale for Method Design
The use of a UHPLC system with a sub-2 µm particle size column allows for faster analysis times and improved chromatographic efficiency. Electrospray ionization (ESI) in positive mode is well-suited for nitrogen-containing compounds like indoles. Multiple Reaction Monitoring (MRM) is employed for quantification, providing exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Proposed LC-MS/MS Protocol
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for product ions.
Sample Preparation:
-
Sample extraction from complex matrices may be required, such as liquid-liquid extraction or solid-phase extraction.[1]
-
For simpler matrices, a "dilute-and-shoot" approach can be used, where the sample is diluted in the initial mobile phase.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the proposed analytical techniques for the analysis of this compound, based on typical validation data for similar small molecules.[2][3]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate to High | High | Very High |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | pg/mL to fg/mL range |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Moderate | High |
Conclusion
The choice of the optimal analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control and assays where high sensitivity is not the primary concern.
-
GC-MS provides excellent separation and structural confirmation, making it ideal for impurity identification and in-depth characterization, provided the analyte is thermally stable.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and applications in complex matrices.
Each of these proposed methods provides a solid foundation for the development of a fully validated analytical protocol. The specific validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, must be experimentally determined according to the relevant regulatory guidelines to ensure the method is fit for its intended purpose.
References
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 343-353. Available at: [Link]
-
Sana, S., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. RSC Advances, 11(52), 32997-33004. Available at: [Link]
-
Hörstmann, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 1399-1404. Available at: [Link]
-
Tan, S. N., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 469. Available at: [Link]
-
Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
Patel, S., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 7(7), 180-187. Available at: [Link]
-
The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols. Available at: [Link]
-
Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(11), 1438. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4(3), 219-231. Available at: [Link]
-
PubChem. (n.d.). Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]
-
Agilent Technologies. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Available at: [Link]
-
Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of the Chilean Chemical Society, 61(2), 2941-2945. Available at: [Link]
-
Och, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Poloniae Pharmaceutica, 73(3), 751-759. Available at: [Link]
-
de Oliveira, A. R. M. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(9), 1294-1306. Available at: [Link]
-
Bar-Joseph, A., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Metabolites, 10(11), 446. Available at: [Link]
-
Och, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. Available at: [Link]
-
Och, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Semantic Scholar. Available at: [Link]
-
SIELC Technologies. (2018). 1H-Indole-3-ethanol. Available at: [Link]
Sources
IR spectroscopy peaks for 1-(3-Bromo-1H-indol-2-yl)ethanol functional groups
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of 1-(3-Bromo-1H-indol-2-yl)ethanol , a specific indole derivative likely utilized as a scaffold in medicinal chemistry (e.g., for antiviral or anticancer agents).
This document is structured to serve as a reference for structural verification, comparing the target molecule against its synthetic precursors and non-halogenated analogs.
Executive Summary & Molecular Profile
Compound: this compound
Molecular Formula: C
-
Indole Core: Bicyclic aromatic system (benzene fused to pyrrole).
-
3-Bromo Substituent: Electron-withdrawing halogen at the C3 position.
-
2-(1-Hydroxyethyl) Group: Secondary alcohol attached at the C2 position.
-
1H-Indole: Unsubstituted nitrogen (secondary amine character).
Application Context: This compound serves as a critical intermediate. The presence of the C3-Bromine allows for further cross-coupling (e.g., Suzuki-Miyaura), while the chiral secondary alcohol offers a handle for stereoselective functionalization.
Comprehensive Spectral Assignment
The IR spectrum of this molecule is dominated by the interplay between the hydrogen-bonding donors (OH, NH) and the aromatic indole skeleton.
Table 1: Diagnostic IR Peaks & Assignments
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Structural Insight |
| 3450 – 3200 | O-H & N-H | Stretching (Hydrogen Bonded) | Broad, Strong | The OH and NH stretches often overlap. A sharp shoulder >3400 cm⁻¹ indicates free NH; broadness <3300 cm⁻¹ indicates H-bonding. |
| 3100 – 3030 | C-H (Ar) | Stretching ( | Weak | Characteristic of the indole benzene ring. |
| 2980 – 2850 | C-H (Alk) | Stretching ( | Medium | Derived from the ethyl group ( |
| 1620 – 1610 | C=C / C=N | Ring Stretching | Medium | Indole skeletal vibration. Often split (doublet) due to resonance. |
| 1580 – 1570 | C=C (Ar) | Ring Stretching | Medium | Benzene ring breathing mode within the indole. |
| 1460 – 1440 | CH₂ / Ring | Deformation | Medium | Overlap of methyl bending and ring deformation. |
| 1350 – 1300 | C-N | Stretching | Medium | Indole C2-N1 bond stretch. |
| 1120 – 1050 | C-O | Stretching | Strong | Diagnostic for Sec-Alcohol. Usually ~1080-1100 cm⁻¹ for secondary alcohols. |
| 1010 – 990 | C-Br | In-plane Deformation | Medium/Weak | Aryl-Bromide diagnostic band. Often difficult to distinguish from ring modes. |
| 750 – 740 | C-H (OOP) | Out-of-Plane Bending | Strong | "Ortho-disubstituted" benzene pattern (4 adjacent H's on the benzene ring of indole). |
| 650 – 550 | C-Br | Stretching | Medium | Carbon-Bromine stretch. Lower frequency due to aromatic conjugation. |
Comparative Analysis: Validation Strategy
To validate the structure, one must compare the spectrum of the target against its likely "alternatives" or precursors.
Scenario A: Target vs. Precursor (Ketone)
Precursor: 1-(3-Bromo-1H-indol-2-yl)ethanone (Acetyl derivative).
-
The Shift: The reduction of the ketone to the alcohol is the most distinct change.
-
Key Indicator: Disappearance of the Carbonyl (C=O) peak.
| Feature | Precursor (Ketone) | Target (Alcohol) | Validation Check |
| 1650–1680 cm⁻¹ | Strong C=O Peak | Absent | If peak remains, reduction is incomplete. |
| 3200–3500 cm⁻¹ | Sharp NH (usually) | Broad OH + NH | Broadening confirms -OH formation. |
| 1050–1100 cm⁻¹ | Weak/Absent | Strong C-O | Confirms C-O single bond formation. |
Scenario B: Target vs. Non-Brominated Analog
Analog: 1-(1H-indol-2-yl)ethanol.
-
The Shift: The introduction of Bromine at C3 alters the ring vibration and adds a C-Br band.
| Feature | Non-Brominated Analog | Target (3-Bromo) | Validation Check |
| C3-H Stretch | Present (Weak, ~3100) | Absent | Hard to see, but C3-H is gone. |
| Fingerprint | Standard Indole | New bands ~600 & 1000 | Presence of C-Br stretch/deformation. |
| Mass Shift | Lower reduced mass | Heavier reduced mass | Ring breathing modes shift to slightly lower frequencies. |
Visualization: Spectral Logic Flow
The following diagram illustrates the decision logic for interpreting the IR spectrum during synthesis monitoring.
Caption: Decision tree for validating this compound synthesis via IR.
Experimental Protocols
A. Synthesis (Context for Sample Generation)
To obtain the sample for IR analysis, the most robust route is the reduction of the corresponding ketone.
-
Starting Material: 1-(3-Bromo-1H-indol-2-yl)ethanone.[7]
-
Reagents: Sodium Borohydride (NaBH₄), Ethanol (EtOH).
-
Procedure:
-
Dissolve 1.0 eq of ketone in EtOH at 0°C.
-
Slowly add 1.5 eq NaBH₄.
-
Stir at room temperature for 2 hours (Monitor by TLC).
-
Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Purification: Recrystallization from Hexane/EtOAc ensures the removal of solvents which can contaminate IR (e.g., water peaks).
-
B. IR Sample Preparation (Methodology)
For this solid compound, two methods are standard. ATR (Attenuated Total Reflectance) is recommended for speed and reproducibility.
Method 1: Diamond ATR (Recommended)
-
Background: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Loading: Place ~2 mg of the solid product onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Measurement: Acquire sample spectrum (32 scans).
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.
Method 2: KBr Pellet (Traditional)
-
Ratio: Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is formed (critical to avoid scattering/Christiansen effect).
-
Pressing: Compress in a hydraulic press at 10 tons for 2 minutes to form a transparent disk.
-
Note: Ensure KBr is dry; otherwise, a broad water peak at 3400 cm⁻¹ will obscure the OH/NH region.
References
- Synthesis of 3-Bromoindoles: Title: "Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermedi
-
Indole Vibrational Assignments
- Title: "Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods"
- Source: Journal of the Chemical Society, Perkin Transactions 2
-
URL:[Link]
-
General IR Tables for Functional Groups
- Title: "Table of Characteristic IR Absorptions"
- Source: University of Colorado Boulder / VSCHT
-
URL:[Link]
-
Reduction of Acyl Indoles
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 1-(3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone|BLD Pharm [bldpharm.com]
Comparative study of indole-2-ethanol derivatives in medicinal chemistry
Introduction
Indole is a universally recognized privileged scaffold in drug discovery. While indole-3-ethanol (tryptophol) derivatives dominate the literature due to their direct biosynthetic relationship with tryptophan and serotonin, indole-2-ethanol (I2E) derivatives offer a distinctly different and synthetically versatile pharmacophore. Functionalization at the 2-position fundamentally alters the steric geometry of the indole ring. This enables the synthesis of rigid tetracyclic systems—such as 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indoles—that exhibit potent neuroprotective and antihistamine properties (1)[1][2].
Furthermore, naturally occurring complex I2E derivatives have been identified via GC-MS in medicinal plants like Rauvolfia vomitoria and Pogostemon cablin, linking this specific scaffold to anti-diabetic, anti-inflammatory, and antioxidant activities (3)[3][4][5]. This guide objectively compares the pharmacological performance of I2E derivatives against traditional alternatives and provides field-proven, self-validating protocols for their synthesis and evaluation.
Structural Causality: Why the 2-Position Matters
The shift from a 3-substituted to a 2-substituted indole ethanol fundamentally changes the molecule's interaction with G-protein coupled receptors (GPCRs) and intracellular mitochondrial pores.
-
Steric Constraints & Cyclization : The I2E scaffold is a critical precursor for Pictet-Spengler-type cyclizations that form rigid tetracyclic structures. Unlike the planar β-carbolines derived from 3-substituted indoles, I2E-derived pyrido[4,3-b]indoles possess a unique 3D conformation. This architecture perfectly occupies the binding pocket of the Histamine H1 receptor (H1R) while minimizing off-target serotonergic toxicity, making them superior candidates for neurodegenerative therapies without hallucinogenic side effects[1][2].
-
Mitochondrial Permeability Transition Pore (mPTP) Stabilization : I2E derivatives, such as Dimebon (latrepirdine) analogues, demonstrate a profound ability to stabilize mitochondrial function under cellular stress. By preventing the opening of the mPTP, these compounds halt the calcium overload that typically triggers neuronal apoptosis in Alzheimer's and Huntington's models[1][2].
Comparative Performance Data
To objectively evaluate the efficacy of I2E derivatives, we compare a standard I2E-derived tetracyclic compound (Dimebon analogue) against an I3E derivative (Melatonin analogue) and a clinical benchmark (Donepezil) across key neuroprotective metrics.
| Compound Class | Primary Scaffold | H1R Affinity (Ki, nM) | Mitochondrial Protection (EC50, µM)* | Neurite Outgrowth Enhancement | Primary Indication Focus |
| I2E-Derived Tetracyclic | Indole-2-ethanol | 1.5 - 5.0 | 0.8 | +++ (Robust) | Neurodegeneration / Antihistamine |
| I3E-Derived Analogue | Indole-3-ethanol | > 1000 | 15.2 | + (Mild) | Sleep Disorders / Antioxidant |
| Donepezil (Benchmark) | Piperidine/Indanone | > 5000 | > 50.0 | ++ (Moderate) | Alzheimer's Disease (AChE Inhibitor) |
*Measured via ionomycin-induced calcium overload survival assays.
Mechanistic Visualization
The dual-action mechanism of I2E derivatives—combining GPCR modulation with direct mitochondrial stabilization—is mapped below.
Fig 1. Dual-pathway neuroprotective mechanism of I2E-derived tetracyclic scaffolds.
Self-Validating Experimental Workflows
As an Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following workflows integrate internal controls to ensure data integrity during the synthesis and screening of I2E derivatives.
Protocol A: Eco-Friendly Synthesis of Indole Scaffolds
Recent advancements highlight the use of Baker's yeast as a biocatalyst for the green synthesis of indole derivatives in ethanol (6)[6][7]. This method is highly adaptable for functionalizing I2E scaffolds.
-
Causality : Traditional Lewis acid catalysts often lead to toxic heavy-metal contamination, which confounds downstream neurotoxicity assays. Baker's yeast provides a clean, enzymatic cyclization environment, ensuring the final product is biologically compatible.
-
Step-by-Step Methodology :
-
Reaction Setup : Combine the I2E precursor (1 mmol) and the appropriate Schiff base/epoxide (1 mmol) in 20 mL of green solvent (ethanol).
-
Biocatalysis : Add 500 mg of active Baker's yeast to the mixture. Stir at room temperature for 24-36 hours.
-
Self-Validating Filtration : Filter the mixture through a Celite pad. Validation: The physical retention of the yeast on the Celite yields a visually clear filtrate, confirming the complete removal of the biocatalyst without the need for complex chromatography[7].
-
Extraction : Add 20 mL of water to the filtrate and extract with ethyl acetate (2 x 30 mL). Concentrate under vacuum to yield the crude I2E derivative.
-
Protocol B: Ionomycin-Induced Mitochondrial Stress Assay
To quantify the neuroprotective efficacy (EC50) of the synthesized I2E derivatives, we utilize a ratiometric mitochondrial membrane potential assay.
-
Causality : Ionomycin is a calcium ionophore that artificially induces intracellular calcium overload, mimicking the excitotoxicity seen in neurodegenerative diseases[1][2].
-
Step-by-Step Methodology :
-
Cell Culture : Plate primary rat cortical neurons in a 96-well format (50,000 cells/well).
-
Pre-Treatment : Incubate cells with varying concentrations of the I2E derivative (0.1 µM to 50 µM) for 2 hours.
-
Toxicity Challenge : Add 1 µM Ionomycin to all wells (except vehicle controls) to induce mitochondrial stress.
-
Self-Validating Readout (JC-1 Dye) : Add JC-1 dye (2 µM) and incubate for 30 minutes. Validation: JC-1 is a ratiometric dye. In healthy mitochondria, it forms J-aggregates (Red fluorescence, ~590 nm). In depolarized mitochondria, it remains monomeric (Green fluorescence, ~529 nm). By calculating the Red/Green ratio, the assay internally normalizes for variations in cell number or dye uptake, eliminating false positives caused by plating inconsistencies.
-
Analysis : Calculate the EC50 based on the restoration of the Red/Green ratio compared to the Ionomycin-only control.
-
Fig 2. Self-validating workflow for the synthesis and screening of I2E derivatives.
References
-
Baker's yeast bio-catalyzed green and efficient synthesis of 3-indolylmethanamine via Aza-Friedel Crafts Reaction of indole with imines. Discover Chemistry (Springer) / ResearchGate. 6
-
CN101952284A - New tetracyclic compounds. Google Patents. 1
-
Investigating The Anti-Diabetic Phytoconstituent(S) Of Rauvolfia Vomitoria Leaves By Gas Chromatography-Mass Spectrometry (GC-MS). IJIRAS. 3
-
Exploring the phytochemical composition and therapeutic potential of Pogostemon cablin Benth: A comparative study in sole cropping and intercropping. ResearchGate. 4
Sources
- 1. CN101952284A - new tetracyclic compounds - Google Patents [patents.google.com]
- 2. CN101952284A - new tetracyclic compounds - Google Patents [patents.google.com]
- 3. ijiras.com [ijiras.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
High-Fidelity QC for Indole Intermediates: Benchmarking 1-(3-Bromo-1H-indol-2-yl)ethanol Reference Standards
This guide serves as a technical benchmark for the quality control (QC) of 1-(3-Bromo-1H-indol-2-yl)ethanol , a critical intermediate scaffold often encountered in the synthesis of antiviral indole alkaloids (e.g., Umifenovir analogs) and kinase inhibitors.
Executive Summary & Technical Context
In the development of halogenated indole therapeutics, the integrity of the 3-bromoindole core is a frequent failure point. This compound presents a unique QC challenge: the C3-Bromine bond is susceptible to photolytic cleavage, while the secondary alcohol at the C2-position introduces chirality and potential for dehydration.
This guide compares the three tiers of reference standards available to researchers—Certified Reference Materials (CRMs) , Analytical Standards , and In-House Synthesized Materials —and provides the experimental protocols required to validate them.
The Core Challenge: The "3-Bromo" Instability
Unlike 5- or 6-bromoindoles, 3-bromoindoles possess a weaker C-Br bond due to the high electron density at the C3 position of the pyrrole ring. Improper handling leads to rapid debromination (forming the des-bromo analog) or oxidation, rendering standard potency calculations invalid.
Comparative Analysis of Reference Standard Tiers
The choice of reference standard dictates the validity of your quantitative data. The table below objectively compares the performance and risk profile of each tier.
Table 1: Reference Standard Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard (Commercial) | Tier 3: In-House / Research Grade |
| Primary Use | GMP Release Testing, Method Validation | Routine QC, R&D Screening | Early-stage Synthesis Confirmation |
| Traceability | SI-Traceable (NIST/BIPM) | Vendor CoA (Internal Standards) | Lab Notebook / NMR Spectra |
| Potency Assignment | Mass Balance (100% - Impurities - Water - Solvents) | Purity Factor (often just HPLC Area %) | Assumed 100% or simple qNMR |
| Uncertainty | Explicitly calculated (e.g., ± 0.5%) | Not provided | High / Unknown |
| Water Content | Measured (Karl Fischer) | Often "Loss on Drying" (LOD) | Rarely measured |
| Risk of Bias | < 1% | 2–5% (Ignores salt/solvate forms) | > 10% (High risk of solvent occlusion) |
Critical Insight: The "Area %" Trap
Using a Tier 2 or Tier 3 standard based solely on HPLC Area % (e.g., "98% pure") is scientifically flawed for this compound.
-
Reason: this compound often co-crystallizes with solvents or retains inorganic salts from bromination steps (e.g., NBS byproducts). HPLC-UV is blind to these impurities, leading to a gross overestimation of potency and subsequent dosing errors in biological assays.
Experimental Protocols & Validation
To ensure data integrity, you must validate your standard using the following "Self-Validating" protocols.
Protocol A: The "Triangulation" Identity Check
Goal: Confirm the C3-Br position and exclude the C2-regioisomer.
-
1H-NMR (DMSO-d6):
-
Verify absence of the C3-H signal (typically ~6.4–7.2 ppm in unsubstituted indoles).
-
Confirm the multiplet for the methine proton (-CH(OH)-) at ~4.8–5.2 ppm.
-
-
Mass Spectrometry (LC-MS):
-
Requirement: Observe the characteristic 1:1 isotopic ratio for the [M+H]+ ion.
-
Example: For C10H10BrNO, expect peaks at m/z 240.0 (79Br) and 242.0 (81Br) of equal intensity.
-
Failure Mode: A ratio deviating from 1:1 indicates contamination with des-bromo (M-H) or di-bromo species.
-
Protocol B: High-Fidelity HPLC Purity Method
Goal: Separate the parent compound from the des-bromo degradant.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
0–2 min: 5% B (Equilibration)
-
2–15 min: 5% → 95% B (Linear Ramp)
-
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Indole absorption max) and 220 nm .
-
Pass Criteria: Resolution (Rs) > 2.0 between the main peak and the des-bromo impurity (which typically elutes earlier).
Visualizations
Diagram 1: QC Decision Workflow
This logic flow ensures you select the correct testing pathway based on the standard's origin.
Caption: Decision tree for qualifying reference standards. Note that in-house materials require orthogonal validation (NMR + KF + MS) before use in quantitative applications.
Diagram 2: Degradation Pathways & Stability Risks
Understanding how the standard fails is key to storage.
Caption: Primary degradation pathways. The C3-Br bond is photolabile (red path), requiring storage in amber vials. Acidic mobile phases can trigger dehydration of the secondary alcohol (yellow path).
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. [Link]
-
Hino, T., et al. "Bromination of 3-substituted indoles.[4] Isolation and properties of 3-bromoindolenines." Heterocycles, Vol 2, 1975.[4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Comparison Guide: Structural Elucidation of 1-(3-Bromo-1H-indol-2-yl)ethanol
Executive Summary & Chemical Context[1][2][3][4][5][6]
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of alkaloids and synthetic pharmaceuticals. However, the regiochemical ambiguity of indole substitution—particularly between the C2 and C3 positions—presents a persistent analytical challenge.
This guide focuses on 1-(3-Bromo-1H-indol-2-yl)ethanol , a specific halogenated indole derivative often generated as an intermediate in the synthesis of kinase inhibitors or antiviral agents.[1]
The Analytical Problem:
Synthesizing substituted indoles often yields structural isomers that share the exact molecular formula (
The Target Structure vs. Key Isomers
| Compound Label | Chemical Name | Structural Feature | Key Distinction |
| Target (A) | This compound | Sec. Alcohol at C2 ; Br at C3 | Quartet ( |
| Isomer B | 1-(2-Bromo-1H-indol-3-yl)ethanol | Sec.[1] Alcohol at C3 ; Br at C2 | Quartet ; NH signal present; HMBC differs.[1] |
| Isomer C | 2-(3-Bromo-1H-indol-2-yl)ethanol | Prim.[1] Alcohol at C2 ; Br at C3 | Triplet-Triplet ( |
| Isomer D | 1-(3-Bromo-1H-indol-1-yl)ethanol | Sec.[1][2] Alcohol at N1 ; Br at C3 | No NH signal (N-substituted).[1] |
Spectroscopic Identification Workflow
The following decision tree illustrates the logical flow for ruling out isomers using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Diagram 1: Structural Assignment Decision Tree
Caption: Logical workflow to distinguish the target from N-substituted, primary alcohol, and regio-isomers.
Deep Dive: NMR Characterization
Nuclear Magnetic Resonance (NMR) is the gold standard for this analysis. While Mass Spec confirms the formula, only NMR can definitively assign the regiochemistry.
Proton ( ) NMR Analysis
Solvent: DMSO-
| Proton | Multiplicity | Approx.[3][4][5][6] Shift ( | Diagnostic Value |
| Indole NH | Broad Singlet | 11.0 - 11.5 | Presence confirms C-substitution (rules out Isomer D).[1] |
| Side Chain CH | Quartet | 4.9 - 5.2 | Quartet confirms secondary alcohol (rules out Isomer C).[1] |
| Side Chain | Doublet | 1.4 - 1.5 | Coupling with the CH ( |
| Aromatic H | Multiplets | 7.0 - 7.6 | 4 protons total.[1] Absence of singlet at |
| Alcohol OH | Doublet | 5.3 - 5.5 | Visible in dry DMSO; couples to the CH.[1] |
The Critical Test: HMBC (Heteronuclear Multiple Bond Correlation)
The hardest distinction is between the Target (2-sub, 3-bromo) and Isomer B (3-sub, 2-bromo) .[1] Both have an NH and a secondary alcohol side chain.
-
Target (2-substituted): The side chain methine proton (
at 5.0 ppm) is attached to C2. In HMBC, it will show a strong 3-bond correlation to C3 (which bears the Bromine) and C3a (bridgehead). -
Isomer B (3-substituted): The side chain methine proton is attached to C3.[1] It will correlate to C2 (bearing Bromine) and C3a .
Differentiation Logic: Carbon chemical shifts are key here. The C-Br carbon typically resonates upfield relative to a standard aromatic carbon, but the bridgehead carbons (C3a/C7a) are distinct.
-
Target: The side chain proton (
) correlates to the quaternary C3-Br ( 90-100 ppm, typical for C3-Br indoles).[1] -
Isomer B: The side chain proton correlates to C3a (bridgehead, typically
125-135 ppm).
Diagram 2: HMBC Connectivity Map[4]
Caption: HMBC correlations confirming the side chain attachment at C2 relative to the C3-Bromine.
Experimental Protocols
Protocol A: NMR Sample Preparation
Self-validating step: Use of DMSO-d6 ensures OH/NH visibility.[1]
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] -
Filtration: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube.
-
Acquisition:
-
Run standard
(16 scans). -
Run HMBC (optimized for 8 Hz long-range coupling).
-
Check: If the OH signal is a broad singlet instead of a doublet, the sample may be wet. Add activated molecular sieves to the tube and re-run after 15 minutes.
-
Protocol B: Chiral HPLC (Enantiomeric Purity)
Since the target has a chiral center at the side chain, it exists as
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Indole absorption).
-
Validation: Inject the racemate first to establish separation, then inject the specific sample to determine enantiomeric excess (ee).
References
-
Indole NMR Characterization
- Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Source:Organometallics (2010).
-
URL:[Link] (Standard reference for solvent residuals).
- Context: Use for identifying residual ethanol or ethyl acetate peaks th
-
Bromine Isotope Patterns
- Title: "Mass Spectrometry Fragmentation P
- Source: Save My Exams / IB Chemistry D
-
URL:[Link]
- Context: Validates the 1:1 doublet M/M+2 rule for mono-bromin
-
HMBC for Indole Regiochemistry
- Title: "Isolation and Structural Elucidation of Compounds
- Source:Molecules (MDPI).
-
URL:[Link]
- Context: Demonstrates the use of HMBC to distinguish indole C2 vs C3 connectivity using bridgehead carbons.
-
General Indole Synthesis & Spectra
Sources
- 1. Tryptophol [webbook.nist.gov]
- 2. 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | C10H8BrNO | CID 51062392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. PubChemLite - 1-(1h-indol-2-yl)ethan-1-ol (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 8. 2-Acetylindole | C10H9NO | CID 589081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(1H-indol-5-yl)ethan-1-ol | C10H11NO | CID 18617454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
